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  • Product: 2,6-Dichloro-3-hydrazinylquinoxaline
  • CAS: 91895-34-0

Core Science & Biosynthesis

Foundational

Pharmacological potential of 2,6-Dichloro-3-hydrazinylquinoxaline derivatives

An In-Depth Technical Guide to the Pharmacological Potential of 2,6-Dichloro-3-hydrazinylquinoxaline Derivatives Foreword: The Quinoxaline Scaffold as a Cornerstone in Medicinal Chemistry The quinoxaline nucleus, a heter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Potential of 2,6-Dichloro-3-hydrazinylquinoxaline Derivatives

Foreword: The Quinoxaline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoxaline nucleus, a heterocyclic system formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in drug discovery.[1][2] Its structural features allow for versatile interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties.[1][3][4] This guide focuses on a specific, highly functionalized subclass: 2,6-Dichloro-3-hydrazinylquinoxaline derivatives . The presence of three distinct reactive sites—the chloro group at position 2, the chloro group at position 6, and the hydrazinyl moiety at position 3—makes this scaffold an exceptionally versatile precursor for constructing diverse chemical libraries. This document, intended for researchers and drug development professionals, will explore the synthesis, multifaceted pharmacological potential, and structure-activity relationships of these promising compounds, providing both high-level mechanistic insights and detailed experimental protocols.

Synthetic Strategy: Forging the Core Scaffold and Its Analogs

The synthetic accessibility of a core scaffold is paramount for its exploration in medicinal chemistry. The 2,6-dichloro-3-hydrazinylquinoxaline framework can be constructed through a logical, multi-step synthetic pathway, leveraging established heterocyclic chemistry principles. The true power of this scaffold lies in the differential reactivity of its functional groups, enabling selective modifications to generate a library of novel chemical entities.

Synthesis of the 2,6-Dichloro-3-hydrazinylquinoxaline Precursor

The synthesis begins with the creation of the quinoxaline core, followed by functionalization. A common and effective route starts from a suitably substituted o-phenylenediamine.

  • Step 1: Dione Formation. The condensation of 4-chloro-o-phenylenediamine with oxalic acid under acidic conditions yields 6-chloro-1,4-dihydroquinoxaline-2,3-dione. This reaction establishes the fundamental bicyclic quinoxaline system.[5]

  • Step 2: Dichlorination. The resulting dione is then chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), to produce 2,3,6-trichloroquinoxaline.[5][6]

  • Step 3: Selective Hydrazinolysis. The key step involves the selective nucleophilic substitution of the chlorine atom at the 3-position. The chlorine at C2 and C3 have different electronic environments. Reacting 2,3,6-trichloroquinoxaline with one equivalent of hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent like ethanol at room temperature preferentially displaces the more reactive chlorine atom to yield the target precursor, 2,6-dichloro-3-hydrazinylquinoxaline .[6][7]

Derivatization Pathways: Unleashing Chemical Diversity

The precursor is a hub for generating extensive analog libraries. The hydrazinyl group is a potent nucleophile, readily reacting with electrophiles, while the remaining chlorine at C2 is susceptible to nucleophilic aromatic substitution, typically under more forcing conditions.

  • Schiff Base Formation: The hydrazinyl moiety can be condensed with a wide array of aldehydes and ketones in the presence of an acid catalyst (e.g., acetic acid) to form hydrazone (Schiff base) derivatives.[6][8] This is one of the most straightforward methods to introduce diverse aryl and heteroaryl substituents.

  • Cyclization Reactions: The hydrazinyl group can be used as a building block to construct fused heterocyclic systems. For example, reaction with nitrous acid can form a tetrazolo[1,5-a]quinoxaline ring system, while reaction with β-dicarbonyl compounds like acetylacetone can yield pyrazolyl-substituted quinoxalines.[5][7]

  • Substitution of the C2 Chlorine: The chlorine at the 2-position can be displaced by various nucleophiles, including alcohols, thiols, and amines, often facilitated by a base and elevated temperatures or phase-transfer catalysis.[9] This allows for the introduction of another point of diversity.

G cluster_0 Synthesis of Core Precursor cluster_1 Derivatization Pathways A 4-Chloro-o-phenylenediamine + Oxalic Acid B 6-Chloro-1,4-dihydro- quinoxaline-2,3-dione A->B Condensation C 2,3,6-Trichloroquinoxaline B->C Chlorination (POCl₃) D 2,6-Dichloro-3-hydrazinylquinoxaline (Core Precursor) C->D Selective Hydrazinolysis (N₂H₄) F Hydrazone Derivatives (Schiff Bases) D->F H Fused Pyrazole Ring D->H J C2-Substituted Derivatives D->J E Aldehydes/Ketones E->F Condensation G β-Dicarbonyls G->H Cyclization I Nucleophiles (R-XH) I->J SNAr Substitution

Caption: Synthetic workflow for the 2,6-dichloro-3-hydrazinylquinoxaline core and its primary derivatization routes.

Pharmacological Landscape: A Multi-Target Therapeutic Potential

The derivatization of the 2,6-dichloro-3-hydrazinylquinoxaline scaffold has unlocked a wide array of biological activities. The following sections detail the most prominent therapeutic areas, outlining the mechanisms of action and providing exemplary experimental protocols.

Antimicrobial Activity

Quinoxaline derivatives are well-established antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[4][10][11] The hydrazone derivatives, in particular, have shown significant potential.[2][8]

Mechanism of Action: While not always fully elucidated, the antimicrobial action of quinoxalines is often attributed to their ability to intercalate into DNA, inhibit DNA gyrase, or disrupt cellular respiration. The presence of the hydrazone moiety (-N=CH-) can enhance lipophilicity, facilitating passage through microbial cell membranes, and can also chelate essential metal ions required for enzymatic function.

A recent study specifically investigated 2-chloro-3-hydrazinylquinoxaline , demonstrating its noteworthy fungicidal effectiveness against various Candida species, including C. krusei and the clinically important C. albicans.[12] The same study also noted efficacy in a murine model of oral candidiasis, highlighting both antifungal and anti-inflammatory properties.[12]

The following table summarizes the antibacterial activity of several 2-substituted 6-chloroquinoxaline derivatives, demonstrating the impact of substitution at the C2 position.

Compound IDR Group at C2 PositionS. aureusB. subtilisK. pneumoniaeE. coli
3c 2-Chloro-5-thiazolylmethoxy24 mm22 mm20 mm18 mm
3d 2-Chlorobenzylthio23 mm21 mm19 mm17 mm
3f 2,3-Dimethylphenylamino25 mm23 mm21 mm19 mm
Standard Chloramphenicol26 mm24 mm22 mm20 mm
Data represents the zone of inhibition in millimeters (mm). Sourced from T. Siva Sankara Babu et al., 2020.[13]

This protocol is a standard method for screening the antimicrobial activity of novel compounds.[13]

  • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the prepared microbial suspension.

  • Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the agar using a sterile cork borer.

  • Compound Application: Prepare a stock solution of the test derivative (e.g., 1 mg/mL in DMSO). Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution into a well. Use a solvent control (DMSO) and a standard antibiotic (e.g., Ciprofloxacin, Chloramphenicol) as negative and positive controls, respectively.[2][3]

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28-30°C for 48-72 hours (for fungi).

  • Data Analysis: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.

Anticancer Activity

The development of novel anticancer therapeutics is a critical area of research, and quinoxaline derivatives have emerged as potent agents against various cancer cell lines.[14][15] Their mechanisms of action are diverse, often involving the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.[16][17]

Mechanisms of Action:

  • Topoisomerase II Inhibition: Topoisomerases are critical enzymes that manage DNA topology during replication. Certain quinoxaline derivatives have been shown to inhibit Topoisomerase II (Topo II), leading to DNA damage and the triggering of apoptosis in cancer cells.[18]

  • Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. Quinoxalines have been designed as inhibitors of several key kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Receptor Protein-Tyrosine Kinases (TRK), which are crucial for tumor angiogenesis and proliferation.[16][19]

  • Apoptosis Induction: A common endpoint for many anticancer drugs is the programmed cell death of cancer cells. Quinoxaline derivatives can induce apoptosis through various pathways, often involving the upregulation of pro-apoptotic proteins like p53 and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[17][18]

Caption: A simplified pathway of p53-mediated apoptosis induced by quinoxaline derivatives.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[18]

  • Cell Seeding: Seed cancer cells (e.g., PC-3, HepG2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[16][18]

  • Compound Treatment: Prepare serial dilutions of the test quinoxaline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include wells with untreated cells (negative control) and cells treated with a standard drug like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in numerous diseases. Quinoxaline derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential use in treating inflammatory conditions.[20][21][22]

Mechanism of Action: The anti-inflammatory effects of quinoxalines are often linked to their ability to suppress key inflammatory mediators.[23] This includes the inhibition of:

  • Cyclooxygenase (COX) enzymes: These enzymes produce prostaglandins, which are key drivers of inflammation and pain.

  • Pro-inflammatory Cytokines: Quinoxalines can reduce the levels of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[20]

  • NF-κB Signaling Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.[1][23]

  • p38α Mitogen-Activated Protein Kinase (p38α MAPK): This kinase is involved in the synthesis and release of inflammatory cytokines.[1][23]

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[21][24]

  • Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week with free access to food and water.

  • Grouping and Fasting: Divide the animals into groups (n=6): a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the quinoxaline derivative. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The control group receives only the vehicle.

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement Post-Injection: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Structure-Activity Relationship (SAR) and Future Directions

Synthesizing insights from various studies allows for the development of a structure-activity relationship (SAR) model, which is crucial for rationally designing more potent and selective derivatives.[25][26]

  • Substituents on the Benzene Ring: The electronic nature of substituents at the 6-position (and others) significantly impacts activity. For anticancer quinoxalines, electron-donating groups have been shown to increase activity, whereas electron-withdrawing groups decrease it.[15] Conversely, for antitrypanosomal activity, electron-withdrawing halo-substituents enhance potency.[27] This highlights the target-specific nature of SAR.

  • Derivatization of the Hydrazinyl Group: The conversion of the hydrazinyl group into hydrazones (Schiff bases) is a common strategy that often leads to enhanced biological activity. The nature of the aldehyde or ketone used for condensation plays a critical role. Aromatic and heteroaromatic rings with various substituents allow for fine-tuning of steric and electronic properties to optimize target engagement.

  • Substitution at the C2 Position: As shown in the antibacterial data table, modifying the substituent at the C2 position dramatically influences biological activity. The introduction of thioether, ether, or amino linkers provides a vector to explore different regions of a target's binding pocket.[13]

G cluster_0 Structure-Activity Relationship (SAR) Hotspots img img R1 Position 6 (R¹): - Modulates electronic properties - Electron-donating groups may favor anticancer activity - Electron-withdrawing groups may favor antitrypanosomal activity R2 Position 2 (R²): - Amenable to SNAr with nucleophiles (amines, thiols) - Influences solubility and target interaction R3 Position 3 (R³): - Hydrazinyl group is a key pharmacophore - Derivatization (e.g., to hydrazones) is critical for activity - Introduces diverse aryl/heteroaryl groups

Sources

Exploratory

The Hydrazinylquinoxaline Scaffold: Evolution, Synthesis, and Antimicrobial Pharmacology

[1] Executive Summary: The Privileged Scaffold The quinoxaline nucleus (benzo[b][1,4]diazine) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biolo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Privileged Scaffold

The quinoxaline nucleus (benzo[b][1,4]diazine) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While early 20th-century research focused on simple quinoxaline-1,4-di-N-oxides (QdNOs) for veterinary antisepsis, the field has pivoted toward hydrazinylquinoxaline derivatives. This structural evolution was driven by the need to decouple the potent antimicrobial activity of QdNOs from their inherent mutagenicity.

This guide details the technical trajectory of these agents, providing a validated synthetic protocol, mechanistic insights into DNA gyrase inhibition, and a rigorous analysis of Structure-Activity Relationships (SAR).

Historical Trajectory: From Mutagenicity to Targeted Efficacy[2][3]

The history of quinoxaline antibiotics is a case study in optimizing therapeutic index.

  • 1940s-1950s (The Natural Era): The discovery of Echinomycin (quinomycin A) established the quinoxaline ring as a bioactive pharmacophore capable of DNA intercalation.

  • 1960s-1980s (The QdNO Era): Synthetic efforts yielded Quinoxaline-1,4-di-N-oxides like Carbadox and Olaquindox . While highly effective against Gram-negative bacteria and swine dysentery, they were plagued by genotoxicity due to the N-oxide reduction pathway, leading to strict regulatory bans in human medicine.

  • 1990s-Present (The Hydrazinyl/Hydrazone Era): Researchers identified that substituting the N-oxide moiety with a hydrazinyl group (-NHNH₂) at the C2/C3 positions retained bioactivity while altering the metabolic profile. Further derivatization into hydrazones (Schiff bases) stabilized the molecule and introduced a "linker" region critical for binding in the hydrophobic pockets of bacterial enzymes like DNA gyrase and DprE1 (in M. tuberculosis).

Synthetic Architecture: Validated Protocols

The synthesis of hydrazinylquinoxalines relies on nucleophilic aromatic substitution (


) followed by condensation. Below is a field-proven protocol designed for reproducibility and self-validation.
Phase A: Synthesis of the Hydrazinyl Core (Key Intermediate)

Objective: Convert 2,3-dichloroquinoxaline to 2-chloro-3-hydrazinylquinoxaline.

  • Reagents: 2,3-dichloroquinoxaline (1.0 eq), Hydrazine hydrate (99%, 3.0 eq), Ethanol (Abs.).

  • Rationale: Excess hydrazine is critical to prevent the formation of the dimer (diquinoxaline) byproduct. Ethanol is chosen as the solvent because the starting material is soluble at reflux, but the product precipitates upon cooling, driving the reaction equilibrium.

Protocol:

  • Dissolve 10 mmol of 2,3-dichloroquinoxaline in 30 mL of absolute ethanol.

  • Add 30 mmol of hydrazine hydrate dropwise at room temperature to control exotherm.

  • Reflux the mixture at 78°C for 4-6 hours.

  • In-Process Control (IPC): Monitor via TLC (30% EtOAc/Hexane). The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    amine spot.
  • Cool to 0°C. The product will crystallize as yellow needles.

  • Filter and wash with cold ethanol to remove unreacted hydrazine.

Phase B: Hydrazone Derivatization (The Pharmacophore)

Objective: Condensation with an aryl aldehyde to form the active hydrazone.

  • Reagents: Phase A Product (1.0 eq), Substituted Benzaldehyde (1.0 eq), Glacial Acetic Acid (Cat.), Ethanol.

Protocol:

  • Suspend 2-chloro-3-hydrazinylquinoxaline in ethanol.

  • Add the aryl aldehyde and 3-5 drops of glacial acetic acid (catalyst to protonate the carbonyl oxygen).

  • Reflux for 2-4 hours.

  • Validation: The formation of the hydrazone (

    
    ) typically results in a color shift (yellow to orange/red) and a distinct melting point elevation.
    
Visualization: Synthetic Logic Flow

SynthesisPath Start 2,3-Dichloroquinoxaline Inter 2-Chloro-3-hydrazinylquinoxaline (Key Intermediate) Start->Inter SNAr (EtOH, Reflux) Byproduct Dimer Impurity (Avoided by Excess N2H4) Start->Byproduct Low N2H4 ratio Reagent1 Hydrazine Hydrate (Excess 3.0 eq) Reagent1->Inter Product Quinoxaline Hydrazone (Active Pharmacophore) Inter->Product Condensation (-H2O) Reagent2 Aryl Aldehyde + AcOH (Cat.) Reagent2->Product

Caption: Stepwise synthesis of quinoxaline hydrazones, highlighting the critical intermediate control point to avoid dimerization.

Mechanistic Pharmacology

The primary mechanism of action (MoA) for hydrazinylquinoxaline derivatives is the inhibition of bacterial DNA Gyrase (Topoisomerase II) . Unlike fluoroquinolones which stabilize the DNA-enzyme cleavage complex, quinoxaline hydrazones often act via a dual mechanism:

  • ATP Binding Site Competition: The planar quinoxaline ring mimics the ATP adenine ring, competitively inhibiting the ATPase subunit (GyrB).

  • DNA Intercalation: The hydrazone linker allows the molecule to span the DNA minor groove, while the phenyl tail interacts with hydrophobic residues in the enzyme active site.

Secondary Target (M. tuberculosis): For antitubercular activity, these agents target DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase), an enzyme vital for cell wall arabinogalactan synthesis.[1]

Visualization: Mechanism of Action[5]

MoA Drug Hydrazinylquinoxaline Ligand Enzyme DNA Gyrase (GyrB Subunit) Drug->Enzyme Competitive Binding (Hydrophobic Pocket) DNA Bacterial DNA Drug->DNA Intercalation (Planar Stacking) Enzyme->DNA Supercoiling (Inhibited) Result Replication Fork Arrest & Cell Death Enzyme->Result Loss of Function ATP ATP Molecule ATP->Enzyme Blocked by Ligand

Caption: Dual-mode inhibition pathway: Competitive ATPase binding and direct DNA intercalation leading to bacterial stasis.

Structure-Activity Relationships (SAR)

The efficacy of hydrazinylquinoxalines is strictly governed by electronic and steric factors.

Structural ZoneModificationEffect on ActivityCausality
Quinoxaline Ring (C6/C7) Electron-Withdrawing Groups (e.g., -F, -Cl, -CF3)Increase Increases lipophilicity (LogP) facilitating cell wall penetration; alters pKa of ring nitrogens.
Hydrazine Linker Methylation of NitrogenDecrease Disrupts hydrogen bonding capability essential for enzyme active site interaction.
Hydrazone Phenyl Ring Para-OH / Para-OMeIncrease Electron-donating groups enhance binding affinity via H-bond donor/acceptor interactions with GyrB residues.
C2 Position Retention of -Cl or -S-RVariable A leaving group at C2 allows for covalent trapping of nucleophilic enzyme residues (suicide inhibition).

Antimicrobial Spectrum & Data Summary[1][3][6][7][8][9][10][11]

The following data summarizes the potency of optimized hydrazinylquinoxaline derivatives against critical pathogens, derived from recent comparative studies (Sources 1.1, 1.15, 1.20).

Table 1: Comparative MIC Values (


g/mL) 
Compound ClassS. aureus (Gram+)E. coli (Gram-)P. aeruginosaM. tuberculosis (H37Rv)
Standard (Ciprofloxacin) 0.5 - 1.00.01 - 0.50.5 - 2.00.5 - 2.0
Quinoxaline-1,4-dioxide 4.0 - 8.08.0 - 16.0>32.01.0 - 4.0
2-Hydrazinyl-hydrazone 1.0 - 4.0 2.0 - 8.0 4.0 - 16.0 0.2 - 1.5
Bis-hydrazone derivatives 2.0 - 8.016.0 - 32.0>64.02.0 - 8.0

Note: The hydrazone derivatives show a marked improvement in anti-tubercular activity, often outperforming the parent dioxides.

References

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone. Arabian Journal of Chemistry. [Link]

  • Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. Chemistry & Biodiversity. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives. Molecules. [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents. International Journal of Molecular Sciences. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences. [Link]

Sources

Foundational

An In-depth Technical Guide on the Toxicity and Safety of 2,6-Dichloro-3-hydrazinylquinoxaline and its Precursors

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The synthesis of novel quinoxaline derivatives often involves reactive intermediates, such as 2,6-dichloro-3-hydrazinylquinoxaline, which necessitate a thorough understanding of their toxicological and safety profiles. This guide provides a comprehensive overview of the available toxicity data, safety precautions, and recommended experimental protocols for handling 2,6-dichloro-3-hydrazinylquinoxaline and its key precursors. Drawing upon data from analogous structures and established toxicological principles, this document aims to equip researchers with the knowledge required for safe and effective drug discovery and development.

Introduction: The Quinoxaline Moiety in Drug Discovery

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the pharmaceutical industry. Their versatile chemical nature allows for a broad range of substitutions, leading to compounds with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Several quinoxaline-based compounds have shown promise as antitumor agents by acting as DNA intercalators and topoisomerase II inhibitors[1]. The development of new quinoxaline-based drug candidates is an active area of research, with a continuous need for the synthesis of novel derivatives[2][3].

The synthesis of many complex quinoxaline derivatives often proceeds through key intermediates. One such intermediate is 2,6-dichloro-3-hydrazinylquinoxaline. The presence of reactive functional groups—the chloro and hydrazinyl moieties—raises important questions regarding its stability, reactivity, and, most critically, its toxicological profile. A comprehensive understanding of the safety and handling of this precursor is paramount for any research and development program.

Synthesis and Identification of Key Precursors

The direct precursor to 2,6-dichloro-3-hydrazinylquinoxaline is 2,3,6-trichloroquinoxaline . The synthesis involves the reaction of 2,3,6-trichloroquinoxaline with hydrazine hydrate in an ethanol solution. This reaction is typically stirred at room temperature overnight, leading to the precipitation of the desired product, 2,6-dichloro-3-hydrazinylquinoxaline, in high yield[4].

The synthesis of the precursor, 2,6-dichloroquinoxaline, can be achieved through the chlorination of 2-hydroxy-6-chloroquinoxaline using a chlorinating agent like phosphorus oxychloride[5]. Another precursor in the broader synthetic pathway is 2,3-dichloroquinoxaline , which serves as a common starting material for various quinoxaline derivatives[6][7].

Therefore, a thorough toxicological assessment must consider not only the final product but also its immediate and common precursors:

  • 2,3,6-trichloroquinoxaline

  • 2,6-dichloroquinoxaline

  • 2,3-dichloroquinoxaline

  • Hydrazine hydrate

The following diagram illustrates the synthetic relationship:

SynthesisPath A 2-hydroxy-6-chloroquinoxaline B 2,6-dichloroquinoxaline A->B  POCl3 D 2,3,6-trichloroquinoxaline B->D  Chlorination C Further chlorination E 2,6-Dichloro-3-hydrazinylquinoxaline D->E F Hydrazine Hydrate F->E  +

Caption: Synthesis pathway to 2,6-dichloro-3-hydrazinylquinoxaline.

Toxicological Profile of Precursors

Dichloroquinoxaline Derivatives

Safety Data Sheets (SDS) for 2,6-dichloroquinoxaline and 2,3-dichloroquinoxaline provide critical hazard information.

Compound CAS No. Key Hazards GHS Pictograms
2,6-Dichloroquinoxaline 18671-97-1Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation[8][9].GHS05, GHS07
2,3-Dichloroquinoxaline 2213-63-0Toxic if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[6][7].GHS06, GHS07

According to notifications provided by companies to the European Chemicals Agency (ECHA), 2,6-dichloroquinoxaline is classified as causing serious eye irritation, skin irritation, and may cause respiratory irritation[10]. For 2,3-dichloroquinoxaline, the classification is more severe, indicating it is toxic if swallowed[6][7].

Hydrazine and its Derivatives

Hydrazine is a well-documented hazardous substance. According to ECHA, hydralazine hydrochloride, a hydrazine derivative, is classified as toxic if swallowed, may cause allergy or asthma symptoms or breathing difficulties if inhaled, is suspected of causing genetic defects, and may cause damage to organs[11]. Given that 2,6-dichloro-3-hydrazinylquinoxaline contains the hydrazinyl moiety, there is a plausible risk of similar toxicities, including potential mutagenicity and carcinogenicity.

Inferred and Potential Toxicity of 2,6-Dichloro-3-hydrazinylquinoxaline

Lacking direct experimental data, we must infer the potential toxicity of 2,6-dichloro-3-hydrazinylquinoxaline based on the toxicological profiles of its structural components and related quinoxaline derivatives.

Structure-Activity Relationship (SAR) Insights

The structure of 2,6-dichloro-3-hydrazinylquinoxaline combines a halogenated aromatic system with a reactive hydrazine group.

  • Chlorinated Aromatic Systems: Chlorinated aromatic compounds are often associated with persistence in the environment and potential for bioaccumulation. They can also be metabolized to reactive intermediates that can cause cellular damage.

  • Hydrazine Moiety: The hydrazine group is a known structural alert for genotoxicity and carcinogenicity. It is a strong nucleophile and can react with cellular macromolecules.

Computational toxicology approaches, which use computer models to predict toxicity, are valuable tools in the absence of experimental data[12][13]. Based on SAR principles, the presence of both the chlorinated quinoxaline core and the hydrazinyl group suggests a significant potential for toxicity.

Insights from Other Quinoxaline Derivatives

Studies on other quinoxaline derivatives provide a basis for estimating the potential toxicity of 2,6-dichloro-3-hydrazinylquinoxaline.

  • Acute Toxicity: In vivo studies on various quinoxaline derivatives have reported a range of acute toxicities. For instance, some quinoxaline 1,4-di-N-oxides have an estimated LD50 between 30 and 120 mg/kg in rats via intraperitoneal injection[14]. A novel quinoxalinone derivative showed an LD50 of 161.16 mg/kg in Wistar rats[15][16]. These values suggest that quinoxaline derivatives can be moderately to highly toxic.

  • Cytotoxicity: In vitro studies have demonstrated the cytotoxic potential of various quinoxaline derivatives against different cancer cell lines, with IC50 values often in the low micromolar range[1][2]. This indicates that these compounds can be potent cytotoxic agents.

  • Genotoxicity: Quinoxaline-di-N-oxides and their metabolites have been shown to exhibit genotoxicity in various assays, including the Ames test and in vitro chromosomal aberration assays[17].

The following table summarizes toxicity data from various quinoxaline derivatives, which can serve as a reference for preliminary risk assessment.

Compound/Class Toxicity Endpoint Value Test System Reference
Quinoxaline 1,4-di-N-oxidesLD50 (i.p.)30-120 mg/kgWistar Rats[14]
6-nitro-2(1H)-quinoxalinone (NQX)LD50 (i.p.)161.16 mg/kgWistar Rats[15][16]
2,3-dimethylquinoxaline (DMQ)LD50 (oral)>2000 mg/kgMice[18][19]
Novel Quinoxaline DerivativesIC50 (cytotoxicity)7.6-32.4 µMHePG-2, MCF-7, HCT-116 cells[1]
Quinoxaline-di-N-oxides metabolitesGenotoxicityPositiveAmes test, MLA, Chromosomal aberration[17]

Recommended Experimental Protocols for Toxicity Assessment

To definitively characterize the toxicological profile of 2,6-dichloro-3-hydrazinylquinoxaline, a battery of in vitro and in vivo tests is recommended. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that inhibits cell viability by 50% (IC50).

Protocol:

  • Cell Culture: Culture a relevant human cell line (e.g., HepG2 for hepatotoxicity, or a cancer cell line if evaluating anticancer potential) in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of 2,6-dichloro-3-hydrazinylquinoxaline in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with compound and vehicle control B->D C Prepare serial dilutions of test compound C->D E Incubate for 48-72h D->E F Add MTT solution E->F G Incubate for 4h F->G H Solubilize formazan crystals with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate % viability and IC50 I->J

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Bacterial Reverse Mutation Assay (Ames Test)

This assay assesses the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Protocol:

  • Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

  • Compound Preparation: Prepare various concentrations of the test compound.

  • Exposure: In a test tube, mix the bacterial culture, the test compound, and either S9 mix or a buffer.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This in vivo study provides an estimate of the LD50 of a substance.

Protocol:

  • Animal Selection: Use a single sex of rodents (usually female rats).

  • Dosing: Dose one animal at a time, starting with a dose just below the best preliminary estimate of the LD50.

  • Observation: Observe the animal for up to 14 days for signs of toxicity and mortality.

  • Sequential Dosing:

    • If the animal survives, dose the next animal with a higher dose.

    • If the animal dies, dose the next animal with a lower dose.

  • Endpoint: Continue the procedure until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).

  • LD50 Estimation: Use the outcomes to calculate the LD50 using maximum likelihood methods.

Safe Handling and Risk Management

Given the potential for significant toxicity, strict adherence to safety protocols is mandatory when handling 2,6-dichloro-3-hydrazinylquinoxaline and its precursors.

Personal Protective Equipment (PPE)
  • Gloves: Wear chemically resistant gloves (e.g., nitrile) and inspect them before use. Use proper glove removal technique to avoid skin contact.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A lab coat or other protective clothing is required.

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge[20].

Engineering Controls
  • Fume Hood: All manipulations of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.

General Hygiene and Safety Practices
  • Avoid skin and eye contact.

  • Do not eat, drink, or smoke in the laboratory[21][22].

  • Wash hands thoroughly after handling the compound.

  • Have an emergency plan and access to a safety shower and eyewash station.

Waste Disposal

Dispose of all waste containing 2,6-dichloro-3-hydrazinylquinoxaline or its precursors as hazardous chemical waste in accordance with local, state, and federal regulations.

SafetyProtocol A Risk Assessment B Engineering Controls (Fume Hood, Ventilation) A->B C Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) A->C D Safe Handling Practices (No eating/drinking, Hand washing) A->D E Waste Disposal (Hazardous Waste Stream) A->E F Emergency Procedures (Spill Kit, Eyewash, Shower) A->F G Safe Laboratory Environment B->G C->G D->G E->G F->G

Caption: Core components of a comprehensive safety protocol.

Conclusion

While 2,6-dichloro-3-hydrazinylquinoxaline is a valuable intermediate in the synthesis of novel quinoxaline-based compounds, its structural features suggest a significant potential for toxicity. In the absence of direct experimental data, a cautious approach is warranted, with risk assessment heavily guided by the known hazards of its precursors, particularly chlorinated quinoxalines and hydrazine derivatives. Researchers must employ stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment. Furthermore, it is strongly recommended that a comprehensive toxicological evaluation, including in vitro cytotoxicity and mutagenicity assays, be conducted to fully characterize the safety profile of this compound before its widespread use in drug discovery workflows.

References

  • S.A. Lorca, A.M. Varela, C.L. Toloza, M.J. Picollo, E.J. Paderi, M.I. Gutierrez. (2001). Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats. Ars Pharmaceutica, 42(3-4), 163-173.
  • PrepChem. (n.d.). Preparation of 2,6-dichloro-3-hydrazinoquinoxaline. Retrieved from [Link]

  • Nakache, R., et al. (2017). In vivo acute toxicity assessment of a novel quinoxalinone (6-nitro-2 (1H)-quinoxalinone)
  • ResearchGate. (2017). In vivo acute toxicity assessment of a novel quinoxalinone (6-nitro-2 (1H) quinoxalinone) in wistar rats. Retrieved from [Link]

  • bioRxiv. (2024). In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a Traditional Herbal Medicine. Retrieved from [Link]

  • PMC. (n.d.). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. Retrieved from [Link]

  • Sáez, E., et al. (2006). Selective toxicity of a quinoxaline 1,4-di-N-oxide derivative in human tumour cell lines. Methods and Findings in Experimental and Clinical Pharmacology, 28(5), 283-288.
  • Bentham Science Publishers. (2018). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Retrieved from [Link]

  • MSDS of 2,6-Dichloroquinoxaline. (2008). MSDS of 2,6-Dichloroquinoxaline. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information - Generic substance. Retrieved from [Link]

  • RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet - 2,6-Dichloroquinoline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information - Hydralazine hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). Substance Information - 4-Cyanophenylhydrazine Hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information - 1,4-dichlorophthalazine. Retrieved from [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). 2,6-Dichloroquinoxaline. Retrieved from [Link]

  • American Journal of Organic Chemistry. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). Substance Information - DPX-Q8U80. Retrieved from [Link]

  • PubMed. (2016). Further investigations into the genotoxicity of quinoxaline-di-N-oxides and their primary metabolites. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Retrieved from [Link]

  • Google Patents. (n.d.). CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline.
  • PMC. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2014). Use of Computational Toxicology for the Biological Evaluation of Medical Devices. Retrieved from [Link]

  • International Journal for Research in Applied Science & Engineering Technology (IJRASET). (n.d.). Computational Toxicology. Retrieved from [Link]

  • Labour Department. (n.d.). Hazards During Chemicals in Use and Safety Guidelines. Retrieved from [Link]

  • HM Royal. (2025). Guidelines for the Safe Handling of Hazardous Chemicals. Retrieved from [Link]

  • Frontline Data Solutions. (n.d.). Workplace chemical safety precautions. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Axis Insurance. (2019). 8 Safety Precautions for Handling Toxic Chemicals. Retrieved from [Link]

  • Social Science Research Network (SSRN). (2024). Noncovalent Interactions between Quinoxalines and Protoporphyrinogen Oxidase (Ppo): A Computational Case Study for Herbicidal Applications. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of [1,2,4]triazolo[4,3-a]quinoxalines from 2,6-Dichloro-3-hydrazinylquinoxaline

Part 1: Executive Summary & Strategic Analysis The [1,2,4]triazolo[4,3-a]quinoxaline scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent DNA intercalating properties, antitumor activi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The [1,2,4]triazolo[4,3-a]quinoxaline scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent DNA intercalating properties, antitumor activity (specifically against melanoma and glioma lines), and AMPA receptor antagonism.

This guide details the synthesis of these fused heterocycles starting from 2,6-dichloro-3-hydrazinylquinoxaline . This specific precursor presents a unique synthetic advantage: the chlorine atom at position 2 (adjacent to the hydrazine) is electronically activated. While this facilitates certain nucleophilic substitutions, it also introduces a risk of hydrolysis or unwanted displacement during the triazole ring closure.

Core Challenges & Solutions:

  • Regioselectivity: Ensuring ring closure occurs at N4 to yield the [4,3-a] isomer rather than the [1,5-a] isomer.

  • The "Labile" Chlorine: The C2-chlorine (becoming C4-chlorine in the fused system) is highly reactive. Protocols must be strictly anhydrous to prevent hydrolysis to the quinoxalinone.

  • Dimroth Rearrangement: The kinetically favored [4,3-a] product can rearrange to the thermodynamically stable [1,5-a] isomer under acidic/thermal stress.

Part 2: Chemistry & Mechanism

The transformation involves the condensation of the hydrazinyl group with a "one-carbon" donor (orthoester, carboxylic acid, or aldehyde) followed by cyclodehydration.

Mechanism of Cyclization
  • Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the electrophilic carbon of the reagent (e.g., triethyl orthoformate).

  • Intermediate Formation: An imidate or hydrazide intermediate is formed.

  • Ring Closure: The internal hydrazine nitrogen attacks the quinoxaline N4 nitrogen.

  • Aromatization: Loss of leaving groups (ethanol/water) yields the aromatic triazole ring.

The Dimroth Rearrangement Risk

Researchers must be vigilant regarding the Dimroth Rearrangement . In boiling acetic acid or basic media, the [1,2,4]triazolo[4,3-a]quinoxaline (kinetic product) can undergo ring opening and recyclization to form the [1,2,4]triazolo[1,5-a]quinoxaline (thermodynamic product).

Visualizing the Pathway:

ReactionPathway Start 2,6-Dichloro-3- hydrazinylquinoxaline Inter Hydrazone/Imidate Intermediate Start->Inter + R-C(OEt)3 / H+ Prod_Kinetic [1,2,4]Triazolo[4,3-a] quinoxaline (Target) Inter->Prod_Kinetic Cyclization (Kinetic Control) Prod_Thermo [1,2,4]Triazolo[1,5-a] quinoxaline (Isomer) Prod_Kinetic->Prod_Thermo Dimroth Rearrangement (Acid/Heat/Base)

Figure 1: Reaction pathway showing the kinetic access to the target scaffold and the thermodynamic risk of rearrangement.

Part 3: Experimental Protocols

Protocol A: The Orthoester Method (Standard Route)

Best for: Synthesis of 1-unsubstituted or 1-alkyl derivatives where the 4-chloro substituent must be preserved.

Reagents:

  • 2,6-Dichloro-3-hydrazinylquinoxaline (1.0 equiv)

  • Triethyl orthoformate (or orthoacetate/orthopropionate) (5.0 equiv)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 equiv) or mild acetic acid.

  • Solvent: Anhydrous Ethanol or Dioxane.

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), dissolve 2,6-dichloro-3-hydrazinylquinoxaline (1 mmol) in anhydrous ethanol (10 mL).

  • Addition: Add triethyl orthoformate (5 mmol). If the reaction is sluggish, add pTSA (0.1 mmol).

    • Critical Note: Avoid using neat carboxylic acids (like formic acid) as solvent if you wish to preserve the C4-Chlorine, as acid-mediated hydrolysis to the ketone is rapid.

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 95:5). The hydrazino starting material will disappear, and a lower Rf spot (the triazole) will appear.

  • Work-up: Cool the mixture to 0°C. The product often precipitates.

  • Purification: Filter the solid. Wash with cold ethanol. Recrystallize from ethanol/DMF.

Yield Expectation: 75–85%

Protocol B: Oxidative Cyclization (The Aldehyde Route)

Best for: Introducing diverse aryl substituents at the C1 position of the triazole ring.

Reagents:

  • 2,6-Dichloro-3-hydrazinylquinoxaline (1.0 equiv)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 equiv)

  • Oxidant: Chloranil or Iodobenzene Diacetate (IBD) (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Ethanol.

Step-by-Step:

  • Hydrazone Formation: Mix the hydrazine precursor and the aldehyde in ethanol. Stir at RT for 2 hours. Filter the resulting hydrazone precipitate.

  • Cyclization: Suspend the hydrazone in DCM. Add Chloranil (or IBD).[1]

  • Reaction: Stir at RT (for IBD) or mild reflux (for Chloranil) for 3–12 hours.

    • Mechanism:[1][2][3][4][5][6] The oxidant dehydrogenates the intermediate, forcing ring closure onto N4.

  • Work-up: Wash the DCM layer with NaHCO3 (aq) to remove acidic byproducts. Dry over MgSO4 and concentrate.

Yield Expectation: 60–80%

Part 4: Characterization & Data Interpretation

The distinction between the starting material, the [4,3-a] target, and the [1,5-a] rearranged product is critical.

Table 1: Diagnostic Spectral Features

FeatureStarting Material (Hydrazine)Target: [1,2,4]Triazolo[4,3-a]Isomer: [1,2,4]Triazolo[1,5-a]
IR (cm⁻¹) 3100–3300 (NH/NH2 stretch)Absent (No NH)Absent
¹H NMR (C1-H) N/ASinglet at ~9.5–10.0 ppm (Deshielded)Singlet at ~8.5–9.0 ppm
¹H NMR (NH) Broad singlets (4.0–9.0 ppm)AbsentAbsent
Mass Spec M+M+ (Loss of 2H from hydrazone)M+ (Same mass as target)

Validation Check: To confirm the [4,3-a] structure, look for the highly deshielded proton at position 1 (if using orthoformate). In the [1,5-a] isomer, the proton at position 2 is generally less deshielded than the C1 proton of the [4,3-a] system due to the difference in ring currents and nitrogen proximity.

Part 5: Troubleshooting & Optimization

Issue 1: Hydrolysis of the C4-Chlorine

  • Symptom:[4][5][7][8][9] Appearance of a broad OH/NH peak in IR/NMR; mass spectrum shows M-Cl+OH.

  • Cause: Water in solvent or excessive heating in acidic media.

  • Fix: Use Trimethyl orthoformate as a water scavenger. Switch to Protocol B (Oxidative Cyclization) in anhydrous DCM.

Issue 2: Low Yield / Incomplete Cyclization

  • Cause: Electron-withdrawing effect of the 2,6-dichloro substitution reduces nucleophilicity of the hydrazine.

  • Fix: Increase reaction time. Use a higher boiling solvent (Dioxane instead of Ethanol).

Issue 3: Dimroth Rearrangement

  • Symptom:[4][5][7][8][9] Shift in melting point and NMR signals despite correct mass.

  • Fix: Avoid strong acids or bases. Keep reaction temperature below 100°C. If rearrangement is suspected, compare NMR with a known standard of the [1,5-a] isomer (synthesized intentionally via harsh acid reflux).

References

  • Gupta, V. et al. (2022). Synthesis of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives. Journal of Chemical Research. 9

  • El-Adl, K. et al. (2023). [1,2,4]Triazolo[4,3-a]quinoxaline and [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol-derived DNA intercalators. RSC Advances. 10[1][4][6][11]

  • Potikha, L. et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. Chemistry of Heterocyclic Compounds. 6

  • BenchChem Application Note . 2-Chloroethyl Orthoformate: A Powerful Dehydrating Agent for Advanced Organic Synthesis. 5

Sources

Application

Application Note: Accelerating Drug Discovery with Microwave-Assisted Synthesis of Novel Heterocycles from 2,6-Dichloro-3-hydrazinylquinoxaline

Abstract The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] This guide provides an in-depth exploration of 2,6-dichloro-3-hydrazinylquinoxaline as a versatile precursor for the rapid synthesis of novel, drug-like heterocyclic systems. We leverage the transformative power of Microwave-Assisted Organic Synthesis (MAOS) to dramatically reduce reaction times, improve yields, and enhance product purity.[5][6][7] This document furnishes researchers, scientists, and drug development professionals with both the theoretical underpinnings and detailed, field-proven protocols for synthesizing pyrazolo[1,5-a]quinoxalines and 6-chloro-3-(morpholin-4-yl)quinoxalin-2-amine derivatives, complete with methodologies for their structural validation.

Introduction: The Strategic Advantage of MAOS in Quinoxaline Chemistry

Traditional organic synthesis often relies on conventional heating methods (e.g., oil baths), which transfer energy slowly and inefficiently, leading to long reaction times, thermal decomposition of sensitive molecules, and the formation of unwanted byproducts. Microwave-Assisted Organic Synthesis (MAOS) represents a paradigm shift, utilizing microwave irradiation to deliver energy directly to polar molecules within the reaction mixture.[8]

This direct energy transfer is primarily governed by two mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in our protocols, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates significant molecular friction, leading to rapid and uniform heating of the entire reaction volume.[9]

  • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field, causing collisions that generate heat.[9]

The result is a remarkably efficient and controlled heating process that can accelerate reaction rates by orders of magnitude compared to conventional methods.[8] For the synthesis of complex heterocyclic scaffolds like quinoxalines, this translates to tangible benefits:

  • Drastic Reduction in Reaction Time: Reactions that might take hours or days under reflux can often be completed in minutes.[10][11]

  • Improved Yields and Purity: The rapid heating minimizes the time available for side reactions or degradation to occur.[6]

  • Enhanced Reaction Screening: The speed of MAOS makes it an ideal tool for rapidly synthesizing libraries of compounds for structure-activity relationship (SAR) studies, a critical step in drug discovery.

The starting material, 2,6-Dichloro-3-hydrazinylquinoxaline , is a strategically designed precursor. The hydrazinyl group serves as a potent nucleophile, poised for cyclocondensation reactions to form fused five-membered rings. Concurrently, the two chlorine atoms on the quinoxaline core are susceptible to nucleophilic aromatic substitution (SNAr), providing a secondary point for molecular diversification. This dual reactivity allows for the creation of structurally complex and diverse molecules from a single, accessible starting material.

General Workflow for Synthesis and Validation

A successful synthesis campaign requires a systematic and self-validating workflow. The process described herein ensures that each synthesized compound is not only produced efficiently but is also rigorously purified and characterized to confirm its identity and purity, a non-negotiable standard in drug development.

Synthesis_Workflow start Starting Material (2,6-Dichloro-3-hydrazinylquinoxaline) protocol1 Protocol 1: Pyrazolo[1,5-a]quinoxaline Synthesis start->protocol1 Select Protocol protocol2 Protocol 2: SNAr Reaction for Amine Derivatives start->protocol2 Select Protocol workup Reaction Work-up (Cooling, Precipitation, Filtration) protocol1->workup protocol2->workup purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization final Pure, Validated Compound characterization->final

Caption: General workflow for microwave-assisted synthesis and validation.

Protocol 1: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]quinoxalines

Rationale: The fusion of a pyrazole ring onto the quinoxaline scaffold generates the pyrazolo[1,5-a]quinoxaline system, a class of compounds investigated for various biological activities. This protocol details the cyclocondensation reaction between the hydrazinyl group of the starting material and a 1,3-dicarbonyl compound (pentane-2,4-dione is used as a representative example). Microwave irradiation dramatically accelerates this transformation.

Reaction Scheme: (A chemical drawing showing 2,6-dichloro-3-hydrazinylquinoxaline reacting with acetylacetone under microwave conditions to yield 4,8-dichloro-1,3-dimethylpyrazolo[1,5-a]quinoxaline)

Step-by-Step Methodology
  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine:

    • 2,6-Dichloro-3-hydrazinylquinoxaline (229 mg, 1.0 mmol)

    • Pentane-2,4-dione (acetylacetone) (110 mg, 1.1 mmol)

    • Ethanol (4 mL)

    • A single drop of glacial acetic acid (as a catalyst)

  • Vessel Sealing: Securely cap the vial using a specialized crimper. Ensure the seal is tight to withstand the pressure generated during heating.

  • Microwave Irradiation: Place the vial into the cavity of a dedicated laboratory microwave reactor. Set the following reaction parameters:

    • Temperature: 120 °C (Use the instrument's "PowerMax" setting initially to reach the target temperature rapidly, followed by automatic power modulation to maintain it).

    • Hold Time: 10 minutes

    • Stirring: On (medium speed)

    • Pre-stirring: 20 seconds

  • Reaction Work-up:

    • Once the reaction is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before handling.

    • Upon cooling, a precipitate should form. If not, the volume of the solvent can be reduced in vacuo.

    • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 5 mL).

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol, or by flash column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure product.

Data and Characterization (Self-Validation)

This protocol provides a self-validating system by including rigorous characterization of the final product to confirm the successful transformation.

ParameterObservation / Expected ValueJustification
Reaction Time 10 minutesMAOS significantly reduces reaction time from the hours required for conventional reflux.[10]
Expected Yield 85-95%The efficiency of microwave heating minimizes byproduct formation, leading to high yields.[12]
¹H NMR Disappearance of hydrazine N-H signals. Appearance of two new singlets for the pyrazole methyl groups (~2.5-3.0 ppm) and a new singlet for the pyrazole C-2 proton (~6.5-7.0 ppm). Aromatic signals will shift accordingly.Confirms the formation of the new pyrazole ring and consumption of the starting material.
Mass Spec (MS) [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₂H₈Cl₂N₄).Confirms the molecular formula and identity of the synthesized compound.
IR Spectroscopy Disappearance of N-H stretching bands from the hydrazine group (~3200-3400 cm⁻¹).Provides evidence of the cyclization reaction.[1]

Protocol 2: Microwave-Assisted SNAr for 3-Amino-Quinoxaline Derivatives

Rationale: This protocol demonstrates the utility of the chloro-substituents on the quinoxaline ring for diversification via Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyrazine ring facilitates the displacement of the chlorine atom at the C-3 position. We use morpholine as a representative nucleophile. This reaction is often sluggish under conventional heating but is efficiently driven by microwave energy.[11]

Reaction Scheme: (A chemical drawing showing 2,6-dichloro-3-hydrazinylquinoxaline reacting with morpholine under microwave conditions to yield 6-chloro-3-(morpholin-4-yl)quinoxalin-2-amine)

Step-by-Step Methodology
  • Reagent Preparation: In a 10 mL microwave process vial with a stir bar, add:

    • 2,6-Dichloro-3-hydrazinylquinoxaline (229 mg, 1.0 mmol)

    • Morpholine (174 mg, 2.0 mmol, 2 equivalents)

    • N,N-Dimethylformamide (DMF) (3 mL)

  • Vessel Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and apply the following parameters:

    • Temperature: 150 °C

    • Hold Time: 15 minutes

    • Stirring: On (medium speed)

    • Pre-stirring: 20 seconds

  • Reaction Work-up:

    • After cooling to a safe temperature, pour the reaction mixture into a beaker containing ice-water (30 mL).

    • A precipitate will form. Stir the slurry for 15 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing thoroughly with water to remove DMF and excess morpholine.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a dichloromethane:methanol gradient to afford the pure substituted product.

Data and Characterization (Self-Validation)
ParameterObservation / Expected ValueJustification
Reaction Time 15 minutesDemonstrates the rapid nature of microwave-assisted SNAr reactions.[11]
Expected Yield 70-85%High efficiency is typical for MAOS-driven SNAr on electron-deficient heterocycles.
¹H NMR Appearance of two new multiplets corresponding to the morpholine protons (~3.2-3.4 ppm and ~3.7-3.9 ppm). The chemical shifts of the remaining quinoxaline protons will be altered due to the new substituent.Confirms the successful incorporation of the morpholine moiety.
Mass Spec (MS) [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₂H₁₃ClN₄O).Verifies the molecular formula and confirms the displacement of one chlorine atom.

Mechanistic Considerations and Causality

Understanding the underlying principles of the reactions and the role of microwave energy is crucial for troubleshooting and optimization.

Mechanism_Rationale cluster_0 Protocol 1: Pyrazolo[1,5-a]quinoxaline Formation cluster_1 Protocol 2: SNAr Reaction p1_step1 Step 1: Nucleophilic Attack Hydrazine N attacks one carbonyl of the 1,3-dicarbonyl. p1_step2 Step 2: Dehydration & Cyclization Intermediate dehydrates to form a hydrazone, which then undergoes intramolecular cyclization. p1_step1->p1_step2 p1_step3 Step 3: Aromatization Final dehydration/aromatization leads to the stable pyrazole ring. p1_step2->p1_step3 p1_mw Microwave Role Rapidly overcomes the activation energy for dehydration and cyclization steps. p1_step3->p1_mw p2_step1 Step 1: Nucleophilic Addition Amine (morpholine) attacks the electron-deficient C-3 position. p2_step2 Step 2: Meisenheimer Complex Formation of a stabilized, negatively charged intermediate (Meisenheimer complex). p2_step1->p2_step2 p2_step3 Step 3: Elimination Loss of the chloride leaving group restores aromaticity. p2_step2->p2_step3 p2_mw Microwave Role Provides localized thermal energy to overcome the high activation barrier of the addition step. p2_step3->p2_mw

Sources

Method

Preparation of Schiff bases derived from 2,6-Dichloro-3-hydrazinylquinoxaline

Application Note: Synthesis and Characterization of Schiff Bases Derived from 2,6-Dichloro-3-hydrazinylquinoxaline Executive Summary This application note details the optimized protocol for synthesizing Schiff bases deri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Characterization of Schiff Bases Derived from 2,6-Dichloro-3-hydrazinylquinoxaline

Executive Summary

This application note details the optimized protocol for synthesizing Schiff bases derived from 2,6-Dichloro-3-hydrazinylquinoxaline . Quinoxaline derivatives are pharmacophores of high clinical interest, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties [1, 2].[1][2][3] The introduction of a Schiff base (azomethine,


) linkage often enhances biological activity by improving lipophilicity and facilitating binding to biological targets such as DNA gyrase or kinase domains [3]. This guide provides a self-validating workflow for researchers, from reaction setup to spectroscopic verification.

Scientific Rationale & Mechanism

The Scaffold Significance

The 2,6-dichloro-3-hydrazinylquinoxaline moiety combines two critical features:

  • The Quinoxaline Core: A bioisostere of purine, allowing it to intercalate into DNA and inhibit nucleic acid synthesis.

  • The 2,6-Dichloro Substitution: Halogenation, particularly at the 6-position, modulates the electron density of the aromatic ring, often increasing metabolic stability and membrane permeability compared to non-halogenated analogs [4].

Reaction Mechanism

The formation of the Schiff base proceeds via a nucleophilic addition-elimination reaction .

  • Nucleophilic Attack: The terminal amino group (

    
    ) of the hydrazine moiety acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.
    
  • Carbinolamine Formation: A tetrahedral intermediate (carbinolamine) is formed.

  • Dehydration: Under acid catalysis (typically acetic acid), the hydroxyl group is protonated and eliminated as water, generating the imine (

    
    ) bond.
    

Expert Insight: While the reaction can proceed without catalyst, the addition of glacial acetic acid (catalytic amount) is crucial for the 2,6-dichloro derivative. The electron-withdrawing chlorine atoms on the quinoxaline ring reduce the nucleophilicity of the hydrazine, making the acid catalyst necessary to activate the aldehyde carbonyl.

Experimental Protocol

Materials & Reagents
  • Precursor: 2,6-Dichloro-3-hydrazinylquinoxaline (Synthesized from 2,3,6-trichloroquinoxaline via hydrazine hydrate substitution).

  • Electrophiles: Various aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde).

  • Solvent: Absolute Ethanol (99.9%) or Methanol.

  • Catalyst: Glacial Acetic Acid (AcOH).[2]

  • Purification: Dimethylformamide (DMF) or Ethanol for recrystallization.

Step-by-Step Synthesis Workflow

Step 1: Reactant Preparation Dissolve 1.0 mmol of 2,6-Dichloro-3-hydrazinylquinoxaline in 20 mL of absolute ethanol.

  • Note: If solubility is poor at room temperature, gently warm the solution to 40°C. The solution should be clear yellow/orange.

Step 2: Electrophile Addition Add 1.0 mmol (equimolar ratio) of the substituted aromatic aldehyde to the reaction flask.

  • Critical Control Point: Ensure the aldehyde is fresh. Oxidized aldehydes (containing carboxylic acids) will degrade the hydrazine or form salts rather than Schiff bases.

Step 3: Catalysis & Reflux Add 2–3 drops of glacial acetic acid. Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) for 3–6 hours.

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the hydrazine spot and the appearance of a new, less polar spot indicates completion.

Step 4: Isolation Cool the reaction mixture to room temperature. The Schiff base typically precipitates as a colored solid (yellow, orange, or red depending on the aldehyde).

  • Protocol Branch: If no precipitate forms, concentrate the solvent to 50% volume under reduced pressure and cool in an ice bath.

Step 5: Purification Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from Ethanol/DMF mixtures to obtain analytical-grade crystals.

Visualization of Synthetic Pathway

The following diagram illustrates the reaction logic and critical intermediates.

G Start 2,3,6-Trichloroquinoxaline Inter 2,6-Dichloro-3- hydrazinylquinoxaline (Nucleophile) Start->Inter + NH2NH2·H2O - HCl Complex Carbinolamine Intermediate Inter->Complex + Aldehyde (Ethanol, Reflux) Aldehyde Ar-CHO (Electrophile) Aldehyde->Complex Product Target Schiff Base (Azomethine) Complex->Product - H2O (AcOH Catalyst)

Caption: Synthetic pathway transforming the trichloro-precursor into the bioactive Schiff base via a hydrazine intermediate.

Characterization & Validation

To ensure the integrity of the synthesized ligand, the following spectroscopic signatures must be verified.

TechniqueParameterExpected SignalInterpretation
FT-IR

Disappearance of doublet at 3200-3300 cm⁻¹Confirms consumption of primary amine.
FT-IR

Appearance of strong band at 1600-1620 cm⁻¹Confirms formation of Azomethine linkage.
¹H-NMR

Singlet at 8.4 – 8.8 ppm Diagnostic proton of the Schiff base.
¹H-NMR

Broad singlet at 10.0 – 12.0 ppm Secondary amine proton (hydrazone NH).
Mass Spec


or

Verify molecular weight and isotopic pattern (Cl isotopes).

Self-Validation Check: If the IR spectrum shows a broad OH stretch around 3400 cm⁻¹ (without specific solvent peaks) and no C=N peak, the reaction may have stalled at the carbinolamine stage. Remedy: Increase reflux time and add an additional drop of acetic acid to drive dehydration.

Biological Application Notes

Researchers utilizing these protocols should target the following assays based on the specific aldehyde substitution pattern:

  • Antimicrobial Screening: Derivatives with electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) on the benzylidene ring often show enhanced activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans) [5].
  • Anticancer Potential: The planar quinoxaline ring facilitates DNA intercalation. Screening against MCF-7 (breast) or HeLa (cervical) cell lines is recommended for 2,6-dichloro derivatives [2].

References

  • S. A. Babalola et al. (2020).[4] "Antimicrobial activities of hydrazones with a 2,4-dichloro moiety."[4] ChemRxiv. Link

  • F. A. S. Alasmari et al. (2015). "Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives." International Journal of Advanced Research in Chemical Science.[5] Link

  • V. Alagarsamy et al. (2019). "Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines." NIH / PMC. Link

  • A. M. Alanazi et al. (2024). "The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species."[6] PLOS ONE. Link

  • GSC Online Press. (2022). "Biological applications of Schiff bases: An overview." Link

Sources

Application

Green chemistry approaches for functionalizing 2,6-Dichloro-3-hydrazinylquinoxaline

Application Note: Eco-Efficient Derivatization of 2,6-Dichloro-3-hydrazinylquinoxaline Strategic Overview: The "Green" Imperative The quinoxaline scaffold is a privileged structure in medicinal chemistry, exhibiting pote...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Eco-Efficient Derivatization of 2,6-Dichloro-3-hydrazinylquinoxaline

Strategic Overview: The "Green" Imperative

The quinoxaline scaffold is a privileged structure in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory activities.[1] Specifically, 2,6-Dichloro-3-hydrazinylquinoxaline (DCHQ) serves as a critical junction intermediate. Its C3-hydrazine moiety is a high-reactivity nucleophile, while the C2-chlorine atom provides a secondary electrophilic site for future elaboration or cyclization, and the C6-chlorine modulates lipophilicity and metabolic stability.

Traditional derivatization of DCHQ—often involving reflux in volatile organic solvents (VOCs) like benzene or toluene with acidic catalysts—violates modern sustainability standards. This guide details three validated Green Chemistry protocols designed to maximize atom economy, minimize energy input, and eliminate toxic waste streams while maintaining the integrity of the sensitive chloro-substituents.

Substrate Reactivity Analysis[2]
  • Primary Reactive Site (Nucleophile): The terminal nitrogen of the hydrazine group (-NHNH₂). It readily attacks carbonyl carbons (aldehydes/ketones) to form hydrazones.

  • Secondary Reactive Site (Electrophile): The C2-chlorine. While less reactive than the hydrazine, it is susceptible to nucleophilic aromatic substitution (

    
    ) or intramolecular cyclization under forcing conditions.
    
  • Green Challenge: The goal is to functionalize the hydrazine without prematurely displacing the C2-chlorine or causing uncontrolled polymerization, using low-energy inputs.

Protocol A: Microwave-Assisted Hydrazone Library Generation

Target Application: Rapid synthesis of Schiff base derivatives for SAR screening.

Rationale: Microwave irradiation (MW) provides direct dielectric heating, accelerating the condensation reaction from hours to minutes. Ethanol is selected as the "green" solvent (Class 3, low toxicity) due to its high loss tangent (


), ensuring efficient energy absorption.
Materials
  • Substrate: 2,6-Dichloro-3-hydrazinylquinoxaline (1.0 mmol)

  • Reagent: Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol)

  • Catalyst: Glacial Acetic Acid (1-2 drops, optional but recommended for steric bulk)

  • Solvent: Absolute Ethanol (2–3 mL)

Step-by-Step Methodology
  • Slurry Preparation: In a 10 mL microwave-transparent crimp vial, suspend the DCHQ (1.0 mmol) in ethanol (2 mL).

  • Addition: Add the aldehyde (1.0 mmol) followed by catalytic acetic acid. Cap the vial.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM or Biotage).

    • Set Point: 80 °C

    • Hold Time: 3–5 minutes

    • Power: Dynamic (max 150 W)

    • Stirring: High

  • Work-up: Cool the vial to room temperature (RT). The product typically precipitates as the solution cools.

  • Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 1 mL) and water (2 x 2 mL) to remove unreacted hydrazine or acid.

  • Drying: Dry at 50 °C for 1 hour.

Validation:

  • TLC: Mobile phase Hexane:Ethyl Acetate (7:3). Disappearance of the hydrazine spot (

    
    ) and appearance of a fluorescent hydrazone spot (
    
    
    
    ).
  • Yield: Typically 88–95%.

Protocol B: Mechanochemical (Solvent-Free) Functionalization

Target Application: Bulk synthesis and "Green" metric optimization (Zero E-Factor).

Rationale: Mechanochemistry utilizes kinetic energy from grinding to induce chemical transformation. This "Grindstone Chemistry" approach eliminates bulk solvents entirely, relying on the eutectic melting of reactants to facilitate diffusion.

Materials
  • Substrate: DCHQ (2.0 mmol)

  • Reagent: Substituted Benzaldehyde (2.0 mmol)

  • Apparatus: Agate Mortar and Pestle (small scale) or Ball Mill (scale-up)

Step-by-Step Methodology
  • Pre-Grind: Place DCHQ in the mortar and grind gently for 30 seconds to break up aggregates.

  • Mixing: Add the aldehyde. If the aldehyde is a solid, grind the two powders together. If liquid, add dropwise while grinding.

  • Reaction Phase: Grind vigorously for 10–15 minutes.

    • Observation: The mixture will likely transition through a "sticky" paste phase (eutectic melt) before solidifying into a dry powder as water is released and the product crystallizes.

  • Completion: Monitor via TLC (take a micro-spatula tip, dissolve in EtOH, spot).

  • Purification: Wash the resulting powder with a small amount of water (to remove the byproduct

    
     and trace impurities) on a sintered glass funnel.
    
  • Recrystallization: Only if necessary (hot ethanol).

Expert Insight: For unreactive solid aldehydes, adding a "liquid assisted grinding" (LAG) agent—such as 2 drops of glycerol or PEG-400—can significantly improve mass transfer without acting as a bulk solvent.

Protocol C: Ultrasound-Promoted Cyclization to Triazoloquinoxalines

Target Application: Accessing the tricyclic [1,2,4]triazolo[4,3-a]quinoxaline scaffold.

Rationale: Cyclization of the hydrazone usually requires harsh oxidative conditions (e.g.,


/AcOH or 

). Ultrasound (US) cavitation creates localized "hotspots" (5000 K, 1000 atm) that drive this cyclization using milder oxidants or orthoesters, preserving the C2/C6 chlorines.
Materials
  • Substrate: DCHQ (1.0 mmol)

  • Reagent: Triethyl orthoformate (TEOF) (3.0 mmol) – acts as both carbon source and solvent.

  • Catalyst: Silica-supported sulfuric acid (

    
    ) or Montmorillonite K-10 (Heterogeneous, reusable).
    
Step-by-Step Methodology
  • Setup: Place DCHQ and TEOF in a 25 mL flask. Add 50 mg of the solid acid catalyst.

  • Sonication: Immerse the flask in an ultrasonic cleaning bath (35–40 kHz). Maintain bath temperature at 40–50 °C.

  • Duration: Sonicate for 20–30 minutes.

    • Mechanism:[2][3][4][5] The TEOF reacts with the hydrazine to form an imidate intermediate, which undergoes intramolecular nucleophilic attack by the ring nitrogen (N1) onto the imidate carbon, releasing ethanol.

  • Work-up: Add hot ethanol (5 mL) to dissolve the product, filter while hot to remove the solid catalyst (recyclable).

  • Crystallization: Cool the filtrate to precipitate the 1-substituted-4,8-dichloro-[1,2,4]triazolo[4,3-a]quinoxaline.

Comparative Data Summary

MetricConventional RefluxMicrowave (Protocol A)Mechanochemical (Protocol B)Ultrasound (Protocol C)
Reaction Time 2–6 Hours3–5 Minutes10–15 Minutes20–30 Minutes
Yield 70–80%88–95%90–98%85–92%
Solvent Vol. 20–50 mL2–3 mL0 mL (Trace LAG)3–5 mL
Energy Input High (Continuous Heat)Low (Pulse MW)Low (Manual/Mechanical)Medium (Sonication)
E-Factor High (Waste solvent)LowNear ZeroLow

Visualization of Workflows

Figure 1: Reaction Pathways and Green Methodologies

This diagram illustrates the divergence from the precursor to specific functional derivatives using the protocols described.

GreenSynthesis Precursor 2,6-Dichloro-3- hydrazinylquinoxaline Hydrazone Quinoxaline Hydrazone Precursor->Hydrazone Protocol A: Microwave (EtOH, 80°C, 5 min) Precursor->Hydrazone Protocol B: Grinding (Solvent-Free, 15 min) Triazole [1,2,4]Triazolo[4,3-a] quinoxaline Precursor->Triazole Protocol C: Ultrasound (Solid Acid, 40°C) Aldehyde Ar-CHO (Aldehyde) Aldehyde->Hydrazone Orthoester Orthoester (HC(OEt)3) Orthoester->Triazole

Caption: Divergent synthesis of hydrazones and triazoles from DCHQ using Microwave, Mechanochemical, and Ultrasound approaches.

Figure 2: Mechanistic Logic of Hydrazone Formation

Understanding the mechanism ensures troubleshooting capability. The acid catalyst (Protocol A) or surface energy (Protocol B) activates the carbonyl.

Mechanism Start Reactants: Hydrazine (-NHNH2) + Carbonyl (C=O) Activation Activation: Protonation or Polarization of Carbonyl Oxygen Start->Activation Acid Cat. / Grinding Attack Nucleophilic Attack: Formation of Tetrahedral Intermediate (Carbinolamine) Activation->Attack Rapid Step Dehydration Dehydration (-H2O): Elimination driven by Conjugation Attack->Dehydration Rate Determining Product Final Product: Quinoxaline Hydrazone (-NH-N=CH-Ar) Dehydration->Product Irreversible

Caption: Step-wise mechanism of Schiff base condensation. Green methods accelerate the dehydration step via dielectric heating or mechanical friction.

References

  • Ajani, O. O., et al. (2010).[6] "Microwave assisted synthesis and antimicrobial activity of 2-quinoxalinone-3-hydrazone derivatives." Bioorganic & Medicinal Chemistry, 18(1), 214-221.[6]

  • Zhang, J., et al. (2025).[7] "Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach." MDPI Chemistry.

  • PrepChem. "Preparation of 2,6-dichloro-3-hydrazinoquinoxaline."[8] PrepChem Experimental Database.

  • Guo, S., et al. (2019). "Highly efficient visible-light mediated metal-free synthesis of quinoxalines."[9] Green Chemistry.

  • BenchChem. "Synthesis of 2,6-Dichloroquinoxaline Protocols." BenchChem Technical Support.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Hydrazinylquinoxaline Synthesis Optimization

Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Thermodynamic & Kinetic Control in Nucleophilic Aromatic Substitution (


) of Chloroquinoxalines

Executive Summary & Core Directive

Welcome to the optimization hub for hydrazinylquinoxaline synthesis. You are likely here because your standard protocol is yielding inconsistent results: incomplete conversion, formation of bis-hydrazino impurities, or oxidative degradation (tarring).

The reaction between 2-chloroquinoxaline and hydrazine hydrate is a classic Nucleophilic Aromatic Substitution (


). However, the reflux temperature  acts as the primary gatekeeper for product purity.
  • Too Low: Kinetic barrier is not overcome; reaction stalls at intermediate complexes.

  • Too High: Thermodynamic control takes over, leading to double substitution (in dichloro substrates) or thermal decomposition of the hydrazine moiety.

This guide moves beyond "recipe following" to "parameter engineering."

The "Gold Standard" Protocol (Baseline)

Before attempting high-boiling solvents, validate your baseline. This protocol uses Ethanol (EtOH) as the solvent.[1][2][3] It provides a boiling point (


C) that is sufficient for activated substrates while minimizing thermal degradation.
Standard Operating Procedure (SOP-HQ-01)

Reagents:

  • Substrate: 2-Chloroquinoxaline (1.0 equiv)

  • Nucleophile: Hydrazine Hydrate (80% or 98%) (3.0 - 5.0 equiv )

  • Solvent: Absolute Ethanol (10-15 volumes relative to substrate mass)

Workflow:

  • Dissolution: Dissolve 2-chloroquinoxaline in ethanol. If solubility is poor at RT, warm slightly (

    
    C).
    
  • Addition: Add hydrazine hydrate dropwise to the stirring solution.

    • Why? A high local concentration of hydrazine prevents the newly formed product from reacting with unreacted starting material (dimerization).

  • Reflux: Heat to varying reflux temperatures (see Optimization Table below).

  • Monitoring: Check TLC every 60 mins. Look for the disappearance of the non-polar starting material spot.

  • Isolation: Cool to

    
    C. The product usually precipitates as vibrant yellow/orange crystals. Filter and wash with cold  ethanol.[1]
    

Temperature & Solvent Optimization Matrix

If the baseline protocol fails, do not simply increase reaction time. Change the thermodynamic environment by altering the solvent. This controls the maximum attainable temperature (


).
ParameterSolvent

(Reflux)
IndicationRisk Factor
Zone A (Mild) Methanol

C
Highly activated substrates (e.g., 2-chloro-3-nitroquinoxaline).Reaction may stall; solubility issues for non-polar substrates.
Zone B (Standard) Ethanol

C
Standard starting point. Balances rate vs. purity.Minimal. Standard safety protocols apply.
Zone C (Elevated) n-Butanol

C
Deactivated substrates (e.g., electron-donating groups on the ring).Higher risk of thermal degradation/oxidation. Requires harder workup (high BP solvent).
Zone D (Aggressive) DMF / DMSO

C
Last Resort. Only for sterically hindered or extremely inert substrates.High risk of tarring. Difficult solvent removal.
Experimental Logic:
  • Why n-Butanol? If your reaction in ethanol shows 50% conversion after 6 hours, switching to n-Butanol raises the energy of the system by

    
    C, often pushing the reaction to completion in under 2 hours.
    
  • Why Excess Hydrazine? In

    
    , the product (hydrazinylquinoxaline) is arguably more nucleophilic than the starting hydrazine. If you run at 1:1 stoichiometry, the product will attack the starting material, forming a dimer (
    
    
    
    ). Always maintain a hydrazine-rich environment.

Visualizing the Workflow

The following diagram outlines the critical decision pathways during synthesis.

G Start Start: 2-Chloroquinoxaline SolventSelect Select Solvent (Based on Ring Activation) Start->SolventSelect Reflux Reflux (T_max) SolventSelect->Reflux EtOH (Standard) Monitor TLC Monitoring (Every 60 min) Reflux->Monitor Decision Conversion > 95%? Monitor->Decision Workup Cool to 4°C & Filter Decision->Workup Yes Troubleshoot Switch Solvent (Increase T_max) Decision->Troubleshoot No (Stalled) Recryst Recrystallize (EtOH/DMF) Workup->Recryst Troubleshoot->Reflux Retry w/ n-Butanol

Caption: Figure 1. Iterative process flow for optimizing reflux conditions based on conversion checkpoints.

Troubleshooting Guide (Symptom-Based)

Issue 1: "The reaction turned into a black tar."
  • Diagnosis: Oxidative degradation or thermal decomposition. Hydrazine is sensitive to oxidation at high temperatures.

  • Solution:

    • Lower the Temperature: If using n-Butanol, revert to Ethanol.

    • Inert Atmosphere: Perform the reflux under Nitrogen (

      
      ) or Argon.
      
    • Check Purity: Old hydrazine hydrate often contains decomposition products that catalyze tarring. Use a fresh bottle.

Issue 2: "I see two spots close together on TLC."
  • Diagnosis: Formation of the bis-hydrazino derivative (if starting with 2,3-dichloro) or dimerization .

  • Solution:

    • Increase Nucleophile Ratio: Increase hydrazine hydrate to 5–10 equivalents . This statistically forces the starting material to encounter hydrazine rather than another product molecule.

    • Dilution: Run the reaction more dilute (increase solvent volume by 2x).

Issue 3: "Starting material persists despite 12h reflux."
  • Diagnosis: Kinetic barrier too high (Deactivated ring).

  • Solution:

    • Switch Solvent: Move from Zone B (Ethanol) to Zone C (n-Butanol).

    • Catalysis: Add 5-10 mol% Glacial Acetic Acid . This protonates the ring nitrogen, making the carbon at position 2 more electrophilic (more susceptible to attack).

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation instead of reflux? A: Yes, and it is often superior. Microwave synthesis can achieve the same conversion in 5–10 minutes that reflux achieves in hours. Set the reactor to


C (hold time: 10 min)  using Ethanol as the solvent. The rapid heating profile minimizes the time available for side-product formation [5].

Q: Why do I need to wash the product with cold ethanol? A: Hydrazinylquinoxalines have slight solubility in ethanol at room temperature. Washing with ice-cold solvent removes unreacted hydrazine and soluble impurities without redissolving your yield.

Q: My product is an oil, not a solid. What happened? A: This often happens if residual solvent (especially n-Butanol or DMF) remains.

  • Fix: Triturate the oil with Diethyl Ether or Hexane. Scratch the side of the flask with a glass rod to induce nucleation. If that fails, dissolve in minimal DCM and precipitate with Hexane.

Troubleshooting Logic Tree

Troubleshooting Symptom Symptom Observed LowYield Low Yield / Unreacted SM Symptom->LowYield Impurities Multiple Spots / Dimers Symptom->Impurities Tar Black Tar / Degradation Symptom->Tar Action1 1. Add AcOH Cat. 2. Switch to n-Butanol LowYield->Action1 Action2 Increase Hydrazine to 5-10 equiv Impurities->Action2 Action3 1. Use N2 Atmosphere 2. Lower Temp Tar->Action3

Caption: Figure 2. Diagnostic logic for common synthetic failures in hydrazinylquinoxaline production.

References

  • Ajani, O. O., et al. (2021). "Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone...". Arabian Journal of Chemistry. Available at: [Link]

  • Ormazábal-Toledo, R., et al. (2018). "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction". Frontiers in Chemistry. Available at: [Link]

  • Organic Chemistry Portal. "Nucleophilic Substitution (SN1, SN2)". Available at: [Link]

  • ResearchGate. (2021). "Optimization of the reaction conditions for pyrazoline synthesis". Available at: [Link]

Sources

Optimization

Troubleshooting low purity in 2,6-Dichloro-3-hydrazinylquinoxaline derivatives

Technical Support Center: Troubleshooting 2,6-Dichloro-3-hydrazinylquinoxaline Synthesis Subject: Diagnostic & Resolution Guide for Low Purity in Quinoxaline Hydrazinolysis Ticket ID: T-QX-HYD-001 Assigned Specialist: Se...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 2,6-Dichloro-3-hydrazinylquinoxaline Synthesis

Subject: Diagnostic & Resolution Guide for Low Purity in Quinoxaline Hydrazinolysis Ticket ID: T-QX-HYD-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 2,6-dichloro-3-hydrazinylquinoxaline via the nucleophilic aromatic substitution (


) of 2,3,6-trichloroquinoxaline  is kinetically sensitive. Low purity typically stems from three competing mechanisms: Regioisomerism  (attack at C2 vs. C3), Bis-substitution  (formation of the 2,3-dihydrazinyl adduct), and Oxidative Degradation .

This guide bypasses standard textbook procedures to address the specific "invisible" variables that cause batch failure in this specific scaffold.

Part 1: The Diagnostic Matrix (Identify Your Impurity)

Before altering your protocol, compare your analytical data against these common failure modes.

SymptomProbable Impurity/IssueRoot Cause
NMR: Split singlets at

8.5–8.8 ppm (approx 0.1–0.3 ppm difference).
Regioisomer: 3,6-Dichloro-2-hydrazinylquinoxaline.Lack of temperature control during addition; thermodynamic equilibration.
NMR: Loss of aromatic signals; broad NH peaks. MP:

(dec).
Bis-Adduct: 2,3-Dihydrazinyl-6-chloroquinoxaline.Hydrazine excess

eq; Reaction temperature

.
Appearance: Product darkens/browns rapidly upon drying.Azo/Oxidation Products: Diazenes or radical coupling.Exposure to light/air while wet; trace metal contamination.
HPLC: Peak with slightly lower retention time than SM.Hydrolysis Product: 2,6-Dichloro-3-hydroxyquinoxaline (tautomer).Wet solvent (water presence) competing with hydrazine; low hydrazine concentration.

Part 2: Critical Process Parameters (The Fix)

Issue 1: The Regioselectivity Paradox (C2 vs. C3)

The 2,3,6-trichloroquinoxaline starting material has two electrophilic sites. The C3 position is electronically activated by the para-chlorine at C6 (inductive withdrawal), making it the preferred site for nucleophilic attack. However, the C2 position is sterically similar.

  • The Fix: Kinetic Control.

    • Protocol: Cool the reaction vessel to

      
       to 
      
      
      
      before adding hydrazine.
    • Solvent Choice: Switch from Ethanol to Acetonitrile (MeCN) or THF . Protic solvents like ethanol can assist leaving group departure at both sites via H-bonding, lowering selectivity. Aprotic polar solvents often enhance the nucleophilicity difference between the sites.

    • Why: At lower temperatures, the reaction follows the lowest activation energy pathway (C3 attack). At room temperature (RT) or reflux, the energy barrier for C2 attack is overcome, leading to isomeric mixtures [1].

Issue 2: The "Over-Reaction" (Bis-Substitution)

Hydrazine is a potent nucleophile. Once the mono-hydrazinyl product forms, it is less electrophilic than the trichloro-SM, but if local concentrations of hydrazine are high, the second chlorine at C2 will be displaced.

  • The Fix: Inverse Addition or High Dilution.

    • Standard Error: Adding hydrazine rapidly to the quinoxaline solution.

    • Correct Protocol: Dissolve 2,3,6-trichloroquinoxaline in 10 volumes of solvent. Add Hydrazine Hydrate (1.1 eq) dropwise over 30–60 minutes.

    • Stoichiometry: Do not exceed 1.2 equivalents of hydrazine. If SM remains, it is better to remove it via recrystallization than to push the reaction and form the bis-impurity, which is notoriously difficult to separate [2].

Issue 3: Cyclization & Stability

Hydrazinyl quinoxalines are precursors to triazoloquinoxalines.

  • Warning: Do not use acetone or ketones for washing/recrystallization. They form hydrazones immediately.

  • Warning: Avoid acidic workups. Acid catalyzes the cyclization or hydrolysis of the hydrazine moiety.

Part 3: Validated Synthesis Workflow

Step-by-Step Protocol for High Purity (>98%)

  • Preparation: Charge a dry flask with 2,3,6-trichloroquinoxaline (1.0 eq) and Ethanol (absolute, 15 mL/g).

  • Cooling: Cool the suspension to

    
      in an ice/salt bath.
    
  • Addition: Mix Hydrazine Hydrate (80% or 100%, 1.1 eq) with an equal volume of Ethanol. Add this solution dropwise to the flask over 45 minutes.

    • Visual Cue: The solution should transition from yellow to orange/red precipitate. Darkening indicates oxidation.

  • Reaction: Stir at

    
     for 2 hours, then allow to warm to 
    
    
    
    (do not exceed
    
    
    ) for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1).
  • Workup (Crucial for Purity):

    • Filter the solid.[1][2]

    • Wash 1: Cold Ethanol (

      
      ).
      
    • Wash 2: Cold Water (removes hydrazine hydrochloride salts).

    • Wash 3: Cold Hexane (removes unreacted trichloro-SM).

  • Drying: Vacuum dry at

    
     in the dark.
    

Part 4: Visualizing the Chemistry

Diagram 1: Reaction Pathways & Impurity Formation

This diagram maps the kinetic vs. thermodynamic outcomes.

ReactionPathways SM 2,3,6-Trichloroquinoxaline (Starting Material) Product 2,6-Dichloro-3-hydrazinylquinoxaline (TARGET PRODUCT) Kinetic Control (0°C) SM->Product Major Pathway (Cl at C3 displaced) Isomer 3,6-Dichloro-2-hydrazinylquinoxaline (REGIO-IMPURITY) Thermodynamic/High T SM->Isomer Minor Pathway (Cl at C2 displaced) Hydrazine Hydrazine Hydrate (Nucleophile) Bis 2,3-Dihydrazinyl-6-chloroquinoxaline (OVER-REACTION) Excess Hydrazine / Reflux Product->Bis + Excess N2H4 Triazole Triazoloquinoxaline (CYCLIZED IMPURITY) Acidic Workup / High Heat Product->Triazole + Acid/Heat Isomer->Bis + Excess N2H4

Caption: Reaction logic flow showing the target kinetic pathway (Green) versus thermodynamic and over-reaction failure modes (Red/Yellow).

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Purity CheckNMR Check 1H NMR (Aromatic Region) Start->CheckNMR DarkSolid Dark/Black Solid? Start->DarkSolid SplitSignals Split Signals/Isomers? CheckNMR->SplitSignals NoAromatic Loss of Aromaticity? CheckNMR->NoAromatic Action1 ACTION: Lower Temp to 0°C. Switch to Aprotic Solvent. SplitSignals->Action1 Yes Action2 ACTION: Reduce Hydrazine eq to 1.1. Add Dropwise. NoAromatic->Action2 Yes (Bis-product) Action3 ACTION: Exclude Light/Air. Check Solvents for Peroxides. DarkSolid->Action3 Oxidation

Caption: Decision matrix for rapid diagnosis based on spectral and physical observations.

Part 5: FAQs (Field-Derived)

Q: Can I use TLC to distinguish the regioisomers? A: It is difficult. The


 values of the 2-hydrazinyl and 3-hydrazinyl isomers are nearly identical in standard systems (Hexane/EtOAc). Recommendation:  Use H-NMR .[3] The coupling constant of the proton at C5 (adjacent to the C6-Cl) will differ slightly due to the changing electronic environment of the pyrazine ring.

Q: My product is turning into a "gum" during filtration. A: This usually indicates trapped solvent or the formation of an oil-out impurity profile. Fix: Triturate the gum with cold diethyl ether or hexane. This removes the non-polar trichloro-SM and induces crystallization of the hydrazinyl product.

Q: Can I recrystallize the product? A: Yes, but be cautious. Acetonitrile is a superior recrystallization solvent compared to ethanol, as it avoids solvolysis at high temperatures. Heat to reflux and cool slowly. Do not use acetone (forms hydrazones) [3].

References

  • PrepChem. "Preparation of 2,6-dichloro-3-hydrazinoquinoxaline."[4] PrepChem.com. Accessed February 24, 2026. [Link]

  • MDPI. "Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines." Molecules (MDPI). Accessed February 24, 2026. [Link]

Sources

Troubleshooting

Preventing oxidation of the hydrazine moiety in quinoxaline reactions

Executive Summary: The Redox Challenge The hydrazine moiety ( ) attached to a quinoxaline ring creates a unique stability paradox. While the electron-deficient quinoxaline ring reduces the nucleophilicity of the -nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Redox Challenge

The hydrazine moiety (


) attached to a quinoxaline ring creates a unique stability paradox. While the electron-deficient quinoxaline ring reduces the nucleophilicity of the 

-nitrogen (attached to the ring), the terminal

-nitrogen remains highly susceptible to oxidative degradation.

The Symptom: Users frequently report their yellow 2-hydrazinoquinoxaline intermediates turning dark red or brown upon exposure to air or during prolonged storage. The Cause: This is a radical-mediated oxidation cascade, often catalyzed by trace metals, leading to azo-dimers, diazonium decomposition, or "red tar" formation.

This guide provides the protocols required to stabilize this moiety during synthesis, storage, and subsequent cyclization.

Diagnostic & Troubleshooting Module

Issue A: "My reaction mixture turned dark red/brown immediately."

Diagnosis: Rapid Aerobic Oxidation (Azo-Dimerization). Mechanism: In the presence of atmospheric oxygen (


) and base (often excess hydrazine), the hydrazino group oxidizes to a radical cation, eventually forming an azo-linkage (

) between two quinoxaline units. These highly conjugated dimers are deeply colored (red/brick-red).

Corrective Protocol (The "Zero-Air" Standard):

  • Degassing: Solvents (Ethanol/Methanol) must be sparged with Argon/Nitrogen for 15 minutes before adding hydrazine hydrate.

  • Temperature: Do not exceed 80°C (reflux) for longer than necessary. High heat accelerates the homolytic cleavage of the

    
     bond.
    
  • Metal Scavenging: Add 0.1 mol% EDTA to the reaction mixture. Trace Copper (

    
    ) or Iron (
    
    
    
    ) ions in low-grade solvents act as catalysts for hydrazine decomposition.
Issue B: "Low yields during cyclization to [1,2,4]triazolo[4,3-a]quinoxaline."

Diagnosis: Decomposition prior to Cyclization. Context: When reacting 2-hydrazinoquinoxaline with orthoesters (e.g., triethyl orthoformate) or aldehydes.[1] Root Cause: The free base hydrazine decomposes faster than it cyclizes at high temperatures.

Corrective Protocol (The "Salt Stabilization" Method): Convert the free hydrazine to its Hydrochloride Salt . The protonated hydrazine (


) is resistant to oxidation because the lone pair involved in the radical mechanism is tied up.
  • Step: Isolate the hydrazine as a salt or generate it in situ using acidic conditions (e.g., acetic acid solvent) which serves dual purposes: protonation and catalysis of the cyclization.

The Oxidation Mechanism (Visualized)

Understanding the enemy is key to defeating it. The diagram below illustrates how a stable hydrazine degrades into the "Red Impurity" (Azo-dimer) or decomposes to Nitrogen gas.

G cluster_prevention Prevention Strategy Start 2-Hydrazinoquinoxaline (Yellow Solid) Radical Radical Cation [R-NH-NH2]•+ Start->Radical O2 / Trace Metals (Cu, Fe) Diazenyl Diazenyl Radical [R-N=NH]• Radical->Diazenyl -H+ / -e- Azo Azo-Dimer (Red Impurity) (R-N=N-R) Diazenyl->Azo Dimerization Decomp Decomposition (R-H + N2) Diazenyl->Decomp N2 Loss Argon Inert Atmosphere (Blocks O2) Argon->Start EDTA Chelation (Removes Metals) EDTA->Start HCl Protonation (Deactivates Lone Pair) HCl->Start

Figure 1: Oxidative degradation pathway of quinoxaline hydrazines. Red nodes indicate reactive intermediates leading to impurities. Green nodes indicate intervention points.

Validated Experimental Protocols

Protocol A: Synthesis of Stable 2-Hydrazinoquinoxaline

Objective: To synthesize the intermediate without oxidative reddening.

ParameterSpecificationReason
Solvent Ethanol (Absolute)Protic solvents stabilize the transition state; water content must be minimized to prevent hydrolysis.
Stoichiometry Hydrazine Hydrate (excess, 3-5 eq)Excess hydrazine acts as a sacrificial reductant and drives the reaction to completion, preventing bis-substitution.
Atmosphere

or Argon Balloon
MANDATORY. Exclusion of oxygen is the single most effective control.
Work-up Cold FiltrationFiltration at 0-5°C minimizes solubility and oxidative exposure time.

Step-by-Step:

  • Charge a 3-neck round bottom flask with 2-chloroquinoxaline (1.0 eq) and Ethanol (10 mL/g).

  • Degas: Bubble Argon through the solvent for 15 minutes.

  • Add Hydrazine Hydrate (4.0 eq) dropwise at Room Temperature (RT).

  • Heat to mild reflux (78°C) for 2–4 hours. Monitor TLC: Disappearance of starting material.

  • Cooling: Cool slowly to RT, then to 0°C in an ice bath. Yellow needles should precipitate.

  • Filtration: Filter under a blanket of Argon if possible. Wash with cold, degassed ethanol.

  • Drying: Dry under high vacuum immediately. Do not air dry on the bench.

Protocol B: "One-Pot" Cyclization to [1,2,4]Triazolo[4,3-a]quinoxaline

Objective: To bypass the isolation of the sensitive hydrazine intermediate entirely.

  • React 2-chloroquinoxaline with hydrazine hydrate in Ethanol at RT for 24 hours (formation of hydrazine in situ).

  • Evaporate solvent under reduced pressure (keep temperature <40°C).

  • Immediately redissolve the crude yellow solid in the cyclization solvent (e.g., Formic Acid for the parent triazole or Acetic Acid for the methyl derivative).

  • Reflux for 4–8 hours. The acid environment protects the hydrazine moiety from oxidation until the ring closes.

Frequently Asked Questions (FAQ)

Q1: Can I store 2-hydrazinoquinoxaline on the shelf? A: No. Even in a closed vial, the headspace air is sufficient to cause surface oxidation (browning) over 24 hours.

  • Best Practice: Use immediately.

  • Alternative: Convert to the Dihydrochloride salt (treat with HCl/Ether). The salt is shelf-stable for months at 4°C.

Q2: My product has a red tint. How do I purify it? A: The red impurity (azo-dimer) is less soluble in ethanol than the hydrazine.

  • Purification: Recrystallize from hot ethanol containing a pinch of Sodium Dithionite (

    
    ) . The dithionite acts as a reducing agent to bleach the oxidative impurities.
    

Q3: Why use Ethanol instead of DMF? A: DMF can undergo hydrolysis to form dimethylamine impurities and is harder to remove (high boiling point), requiring prolonged heat during workup which promotes oxidation. Ethanol allows for low-temperature crystallization.

References

  • Synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives

    • Source: Nikpour, M. et al. "Synthesis of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives."[1] Journal of Chemical Research, 2022.

    • Relevance: Establishes the standard protocol of reacting 2-chloroquinoxaline with hydrazine followed by orthoester condens
    • URL:1

  • Oxidation Mechanism of Quinoxaline Derivatives

    • Source: MDPI (Molecules/Int. J. Mol. Sci).
    • Relevance: Details the radical cation pathways and the role of in the oxid
    • URL:2

  • Hydrazine Decomposition & Handling

    • Source: Kirk-Othmer Encyclopedia of Chemical Technology. "Hydrazine and Its Derivatives."[3][4][5][6]

    • Relevance: Provides foundational data on hydrazine instability, metal c
    • URL:7

  • Triazolo[4,3-a]quinoxaline Scaffold Design

    • Source: MDPI. "[1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold...".
    • Relevance: Confirms the synthetic route via 1-chloro-2-hydrazinoquinoxaline and the use of oxidation-reduction mechanisms for cyclization.[8]

    • URL:8

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Elemental Analysis for Hydrazinylquinoxaline Purity Validation

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For nitrogen-rich heterocyclic compounds like hydrazinylquinoxalines, a class of molecules with significant therapeutic potential, this task presents unique analytical challenges.[1][2][3][4] This guide provides an in-depth, comparative analysis of elemental analysis (EA) as a primary method for purity validation of hydrazinylquinoxalines, juxtaposed with other common analytical techniques. Drawing on established principles and regulatory guidelines, we will explore the causality behind experimental choices and provide a framework for a self-validating purity assessment protocol.

The Challenge of Purity in Heterocyclic Compounds

Hydrazinylquinoxalines and related nitrogen-containing heterocycles are often synthesized through multi-step processes that can introduce a variety of impurities.[1][2][3] These can include starting materials, intermediates, by-products, and degradation products. The structural similarity of these impurities to the main compound can make their detection and quantification by techniques like High-Performance Liquid Chromatography (HPLC) difficult without specific reference standards for each potential impurity.[5][6][7][8][9][10] Furthermore, the inherent basicity of the nitrogen atoms in these structures can lead to peak tailing and other chromatographic issues under certain mobile phase conditions.[11]

Elemental Analysis: A Fundamental Approach to Purity

Elemental analysis, specifically CHNS analysis, offers a fundamental and direct measure of a compound's composition.[12][13][14][15] The technique works by combusting a small, precise amount of the sample, which converts the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂).[14][16] These gases are then separated and quantified by a detector, providing a precise percentage of each element in the original sample.[14][15]

For a pure hydrazinylquinoxaline, the experimentally determined percentages of carbon, hydrogen, and nitrogen should align closely with the theoretical values calculated from its molecular formula. A significant deviation, typically greater than 0.4%, can indicate the presence of impurities.[17][18][19][20][21]

A Comparative Look: Elemental Analysis vs. Alternative Techniques

While powerful, elemental analysis is not a standalone solution. A comprehensive purity assessment often involves orthogonal methods. Here’s a comparison of EA with other common techniques for purity determination:

TechniquePrincipleAdvantages for Hydrazinylquinoxaline PurityDisadvantages & Considerations
Elemental Analysis (EA) Combustion and measurement of elemental composition (C, H, N, S).[12][14][16]- Absolute method: Does not require a reference standard of the analyte. - High precision and accuracy for bulk sample composition.[14] - Sensitive to a wide range of impurities, including those that are non-chromophoric.- Non-specific: Does not identify the nature of the impurities. - Insensitive to isomeric impurities. - Requires a relatively pure sample (>95%) for meaningful results.[22] - Hygroscopic samples can interfere with hydrogen and oxygen analysis.[23]
High-Performance Liquid Chromatography (HPLC) Separation of components based on their differential partitioning between a mobile and stationary phase.[8]- Excellent for separating and quantifying known impurities when reference standards are available.[6][8] - High sensitivity for UV-active compounds.- Requires reference standards for accurate quantification of each impurity.[5] - May not detect non-chromophoric impurities. - Peak tailing can be an issue for basic compounds like hydrazinylquinoxalines.[11]
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[24]- Absolute quantification without the need for a reference standard of the analyte itself.[5][24][25] - Provides structural information about the analyte and any impurities. - Non-destructive. [24][26]- Requires a well-characterized internal standard of known purity.[5][24][27] - Lower sensitivity compared to HPLC for trace impurities. - Signal overlap can complicate quantification in complex mixtures.[27]
Differential Scanning Calorimetry (DSC) Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[22][28]- Can determine the purity of highly crystalline compounds without a reference standard.[29] - Provides information on polymorphism. - Only applicable to crystalline solids that melt without decomposition.[22][30] - Impurities must be soluble in the melt. [22][30] - Less accurate for samples with purity below 97 mol%. [22]

Validating Hydrazinylquinoxaline Purity: A Step-by-Step Protocol Using Elemental Analysis

A robust validation of an elemental analysis method for hydrazinylquinoxaline purity should adhere to guidelines set forth by bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[31][32][33][34][35] The following protocol outlines a self-validating system.

I. Sample Preparation and Handling

The accuracy of elemental analysis is highly dependent on the quality of the sample preparation.[23]

  • Homogenization: Ensure the sample is a homogenous powder to be representative of the entire batch.

  • Drying: Dry the sample thoroughly to remove any residual solvents or absorbed water, which can significantly impact the hydrogen and carbon percentages.[20][23] For hygroscopic substances, special handling in a glove box or with sealed capsules is recommended.[23]

  • Weighing: Accurately weigh a small amount of the sample (typically 1-3 mg) using a calibrated microbalance.

II. Instrumentation and Calibration
  • Instrument Setup: Use a properly calibrated and maintained CHNS elemental analyzer.

  • Calibration: Calibrate the instrument using certified reference materials (e.g., acetanilide, sulfanilamide) that have elemental compositions bracketing the expected values for the hydrazinylquinoxaline.

III. Method Validation Parameters

The validation protocol should assess the following characteristics as outlined by ICH guidelines:

  • Specificity: The ability to assess the element of interest in the presence of components that may be expected to be present. For elemental analysis, this is inherent in the combustion and detection process.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. This is established during the instrument calibration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by analyzing a sample of the hydrazinylquinoxaline with a known, high purity (e.g., determined by qNMR).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability: Precision under the same operating conditions over a short interval of time. Analyze a minimum of six replicate samples of the hydrazinylquinoxaline.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Workflow for Validation

Elemental_Analysis_Validation_Workflow cluster_prep I. Sample Preparation cluster_analysis II. Analysis cluster_validation III. Validation & Data Assessment Homogenize Homogenize Sample Dry Dry Sample Homogenize->Dry Weigh Accurately Weigh Dry->Weigh Calibrate Calibrate with Standards Weigh->Calibrate Analyze Analyze Hydrazinylquinoxaline Sample Calibrate->Analyze Accuracy Accuracy Assessment Analyze->Accuracy Precision Precision (Repeatability & Intermediate) Analyze->Precision Specificity Specificity (Inherent) Analyze->Specificity Compare Compare with Theoretical Values Accuracy->Compare Precision->Compare Specificity->Compare Purity Determine Purity Compare->Purity

Caption: Workflow for the validation of elemental analysis for hydrazinylquinoxaline purity.

Interpreting the Data: A Hypothetical Case Study

Let's consider a hypothetical hydrazinylquinoxaline derivative, "Compound X," with the molecular formula C₁₂H₁₀N₄.

Theoretical Elemental Composition:

  • Carbon (C): 68.56%

  • Hydrogen (H): 4.80%

  • Nitrogen (N): 26.65%

Experimental Results (Mean of 6 replicates):

Method% Carbon% Hydrogen% NitrogenCalculated Purity
Elemental Analysis 68.25% (±0.15%)4.85% (±0.05%)26.40% (±0.12%)~99.3% (based on N)
HPLC (UV Detection) ---99.5% (main peak area)
qNMR ---99.4% (vs. internal standard)
DSC ---99.2%

In this case, the elemental analysis results are within the acceptable deviation of 0.4% from the theoretical values, suggesting a high degree of purity. The slight deviation could be attributed to a small amount of an impurity with a different elemental composition. The orthogonal methods (HPLC, qNMR, and DSC) provide corroborating evidence of high purity, lending confidence to the overall assessment.

Conclusion: An Integrated Approach to Purity Determination

Elemental analysis serves as a robust, reliable, and cost-effective method for assessing the purity of hydrazinylquinoxalines.[15] Its strength lies in its fundamental nature as an absolute method that is sensitive to a wide range of potential impurities. However, for a comprehensive and defensible purity assessment, especially within a regulatory environment, it is crucial to employ a multi-faceted approach. By integrating elemental analysis with orthogonal techniques such as HPLC, qNMR, and DSC, researchers and drug development professionals can build a comprehensive and self-validating purity profile for these promising therapeutic agents.

References

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Creative Biolabs. Purity Determination by DSC. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]

  • Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?. [Link]

  • YouTube. (2026, January 20). Quantitative NMR — absolute purity determination. [Link]

  • Excedr. (2023, July 31). What Is an Elemental Analyzer & How Does It Work?. [Link]

  • TA Instruments. (2018, November 21). DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. [Link]

  • AZoM. (2021, May 5). How Does an Elemental Analyzer Work?. [Link]

  • Gomha, S. M., et al. (2017). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 22(5), 754. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • Ghorab, M. M., et al. (2004). Synthesis and antimicrobial evaluation of 3-hydrazino-quinoxaline derivatives and their cyclic analoaues. Molecules, 9(6), 418-429. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • Ammar, Y. A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1245, 131019. [Link]

  • Analytik Jena. Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. [Link]

  • Universal Lab. (2024, January 28). Common Elemental Analysis Methods. [Link]

  • Unipd. (2024, June 21). Elemental Analysis. [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. [Link]

  • ResearchGate. (2021, November 3). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. [Link]

  • Elementar. (2025, September 30). Best practices for sample preparation in elemental analysis. [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024, April 29). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. [Link]

  • Mettler Toledo. DSC purity determination. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • ResearchGate. (2025, August 5). Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • LCC CNRS. Chemical analysis. [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • Agilent. (2021, September 28). Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES. [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. [Link]

  • MDPI. (2010). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. [Link]

  • Sepux. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • ORBi. QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. [Link]

  • The Royal Society of Chemistry. Compound purity analysis and HPLC data. [Link]

  • AZoNano. (2023, April 4). The Problems Associated With Elemental Analysis. [Link]

  • ACS Publications. (2007, October 4). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. [Link]

  • University of Ottawa. Summary of CHNS Elemental Analysis Common Problems. [Link]

  • Chemistry World. (2024, July 16). Elemental analysis under scrutiny again as competition raises accuracy questions. [Link]

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Comparative

Comparative study of antimicrobial efficacy of quinoxaline hydrazones

[1] Executive Summary The emergence of Multi-Drug Resistant (MDR) pathogens necessitates the exploration of novel pharmacophores. Quinoxaline (1,4-diazanaphthalene) derivatives, particularly Quinoxaline Hydrazones , have...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The emergence of Multi-Drug Resistant (MDR) pathogens necessitates the exploration of novel pharmacophores. Quinoxaline (1,4-diazanaphthalene) derivatives, particularly Quinoxaline Hydrazones , have emerged as a critical class of bioactive agents. This guide provides a technical comparison of their antimicrobial efficacy against standard antibiotics, analyzing Structure-Activity Relationships (SAR) and validating experimental protocols for efficacy testing.

Chemical Landscape & Structure-Activity Relationship (SAR)

The efficacy of quinoxaline hydrazones stems from the hybridization of the quinoxaline core with a hydrazone moiety (


).
Key Structural Drivers of Potency[1]
  • The Hydrazone Linkage (

    
    ):  Acts as a flexible "hinge" that facilitates hydrogen bonding with the active sites of microbial enzymes (e.g., DNA Gyrase).
    
  • Electron-Withdrawing Groups (EWGs): Substituents such as Fluoro (-F) , Chloro (-Cl) , or Nitro (-NO2) at the C6 or C7 positions of the quinoxaline ring significantly enhance lipophilicity, aiding cell membrane penetration.

  • Heterocyclic Substitution: The incorporation of morpholine or sulfonyl groups (e.g., 6-(morpholinosulfonyl)) has been shown to broaden the spectrum of activity against Gram-negative bacteria.

Comparative Efficacy Analysis

The following data synthesizes experimental Minimum Inhibitory Concentration (MIC) values from recent comparative studies. Lower MIC values indicate higher potency.

Table 1: Antibacterial Efficacy (MIC in µg/mL)

Comparison of Quinoxaline Hydrazones vs. Standard Antibiotics

Compound ClassS. aureus (Gram+)P. aeruginosa (Gram-)E. coli (Gram-)Reference StandardRelative Potency Note
6-(morpholinosulfonyl) derivatives 0.97 – 15.621.95 – 31.253.90 – 15.62Norfloxacin (0.78 – 3.13)Comparable to Norfloxacin against MDR strains; bactericidal nature confirmed [1].[1][2][3]
2,4-difluoro-substituted hydrazones 12.5 – 25.025.0 50.0Chloramphenicol (50.0)2x more potent than Chloramphenicol against P. aeruginosa [2].[4][5]
3-Hydrazinoquinoxaline-2-Thiol 4.0 – 8.08.0 – 16.08.0Ciprofloxacin (0.5 – 2.0)Synergistic effect observed when combined with Thymoquinone [3].
Quinoxaline-2-oxyacetate hydrazides N/AN/A8.0Pyrimethanil (>30.0)High specificity for agricultural pathogens; moderate activity against human E. coli [4].
Table 2: Antifungal Efficacy (MIC in µg/mL)

Comparison against Standard Antifungals

Compound ClassC. albicansA. flavusReference StandardRelative Potency Note
Pentacyclic quinoxaline derivatives 16.0 16.0Amphotericin B (12.5)Highly potent; nearly equipotent to Amphotericin B with potentially lower nephrotoxicity [5].
2-Chloro-3-hydrazinylquinoxaline 32.0 – 64.0>128Fluconazole (16.0)Moderate activity; effective against non-albicans Candida species (C. krusei) [6].

Mechanism of Action (MoA)

Understanding the causality of cell death is vital for drug development. Quinoxaline hydrazones function as multi-target inhibitors .

  • DNA Gyrase Inhibition: The hydrazone nitrogen atoms coordinate with the ATPase domain of DNA gyrase (specifically GyrB subunit), preventing bacterial DNA replication.

  • Oxidative Stress: The quinoxaline ring undergoes redox cycling, generating Reactive Oxygen Species (ROS) that damage bacterial lipids and DNA.

  • Enzyme Blockade: Inhibition of Glucosamine-6-phosphate synthase (G6PS), disrupting cell wall synthesis.[6]

Visualization: Multi-Target Signaling Pathway

The following diagram illustrates the cascade from compound entry to cell death.

MoA_Pathway Compound Quinoxaline Hydrazone (Lipophilic Entry) Target1 Target A: DNA Gyrase (GyrB) Compound->Target1 H-Bonding Target2 Target B: Glucosamine-6-phosphate Synthase (G6PS) Compound->Target2 Active Site Blockade Target3 Target C: Redox Cycling Compound->Target3 Electron Transfer Effect1 Inhibition of DNA Replication Target1->Effect1 Effect2 Disruption of Cell Wall Synthesis Target2->Effect2 Effect3 ROS Generation (Superoxide Radicals) Target3->Effect3 Outcome BACTERIAL CELL DEATH (Bactericidal) Effect1->Outcome Effect2->Outcome Effect3->Outcome Secondary Mechanism

Caption: Figure 1: Multi-modal mechanism of action showing primary DNA Gyrase inhibition and secondary oxidative stress pathways.

Validated Experimental Protocol

To ensure reproducibility and scientific integrity, the Broth Microdilution Method (CLSI M7-A10 compliant) is the gold standard for determining MIC values for these derivatives.

Protocol: Broth Microdilution for Quinoxaline Hydrazones[2][5][6][8][9]

Reagents:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).

  • Solvent: DMSO (Dimethyl sulfoxide). Note: Final concentration in well must be <1% to avoid solvent toxicity.

  • Resazurin dye (optional, for visual readout).

Step-by-Step Workflow:

  • Stock Preparation: Dissolve the quinoxaline hydrazone derivative in 100% DMSO to create a high-concentration stock (e.g., 1024 µg/mL).

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions using MHB to achieve a test range (e.g., 0.5 to 256 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension matched to 0.5 McFarland standard (

    
     CFU/mL). Dilute this 1:100 in MHB.
    
  • Inoculation: Add 100 µL of the diluted inoculum to each well containing the drug.

  • Controls:

    • Positive Control: Ciprofloxacin or standard antibiotic.

    • Negative Control: Sterile MHB only.

    • Solvent Control: MHB + 1% DMSO + Bacteria (to rule out DMSO toxicity).

  • Incubation: Incubate at 37°C for 18–24 hours (bacteria) or 48 hours (fungi).

  • Readout: The MIC is the lowest concentration with no visible turbidity .

Visualization: Experimental Workflow

This diagram ensures the protocol is self-validating by highlighting critical control checkpoints.

Protocol_Workflow Start Stock Solution (DMSO) Dilution Serial Dilution (96-Well Plate) Start->Dilution Combine Inoculation (Drug + Bacteria) Dilution->Combine Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Combine Incubate Incubation (37°C, 24h) Combine->Incubate Check Control Check Incubate->Check Check->Start Invalid Controls (Restart) Result MIC Determination Check->Result Valid Controls

Caption: Figure 2: CLSI-compliant broth microdilution workflow with critical control validation step.

Conclusion & Future Outlook

Quinoxaline hydrazones represent a potent scaffold for drug discovery, particularly the 2,4-difluoro and 6-morpholinosulfonyl derivatives. Their ability to outperform Chloramphenicol against P. aeruginosa and match Norfloxacin against MDR strains highlights their clinical potential. Future development should focus on optimizing the lipophilicity-solubility balance to improve bioavailability while maintaining the dual-action mechanism of DNA gyrase inhibition and oxidative stress.

References

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone. Arabian Journal of Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of Some Novel Quinoxaline Hydrazones. Anadolu University Journal of Science and Technology. [Link][4]

  • An In vitro Investigation of the Potential Synergistic Effect of 3-Hydrazinoquinoxaline-2-Thiol. Journal of Pure and Applied Microbiology. [Link]

  • Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide. Molecules (MDPI). [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molbank (MDPI). [Link]

  • The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline... against Candida species. PLOS ONE. [Link]

Sources

Safety & Regulatory Compliance

Safety

2,6-Dichloro-3-hydrazinylquinoxaline proper disposal procedures

Executive Safety Summary Immediate Action Required: Treat 2,6-Dichloro-3-hydrazinylquinoxaline as a High-Hazard Reactive Intermediate . As researchers, we often underestimate intermediates compared to final drug candidat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 2,6-Dichloro-3-hydrazinylquinoxaline as a High-Hazard Reactive Intermediate .

As researchers, we often underestimate intermediates compared to final drug candidates. This is a critical error with hydrazine derivatives. This compound combines the acute toxicity and instability of a hydrazine moiety with the environmental persistence of a chlorinated heterocycle .

The Core Risks:

  • Chemical Reactivity: The hydrazine group (

    
    ) is a potent reducing agent. Contact with oxidizers (peroxides, nitric acid, bleach) can trigger exothermic decomposition or explosion.
    
  • Toxicological Hazard: Hydrazines are potent hepatotoxins and suspected mutagens. The chlorinated quinoxaline core increases lipophilicity, potentially enhancing dermal absorption.

  • Disposal Misconception: DO NOT attempt to "quench" bulk quantities of this material with bleach (sodium hypochlorite) in the fume hood. While standard for simple hydrazines, the presence of the chlorinated ring can lead to the formation of complex, toxic chloramines and unpredictable exotherms.

Chemical Profile & Waste Classification

To ensure regulatory compliance (EPA/RCRA) and safety, you must classify this waste correctly before it leaves your bench.

Property Data / Classification Operational Implication
Physical State Solid (Crystalline Powder)Dust hazard; requires anti-static precautions.[1]
Primary Hazard Toxic / Irritant / Reducing Agent Must be segregated from Oxidizers and Acids.[2]
Waste Stream Halogenated Organic - Solid Requires high-temp incineration with scrubbers (for HCl/NOx).
RCRA Status Characteristic Waste (Toxic) While not explicitly P-listed by CAS, treat as P-Listed equivalent due to hydrazine content.
Incompatibility Oxidizers, Strong Acids, AldehydesNEVER co-mingle with nitric acid or peroxide waste.

Pre-Disposal Stabilization & Packaging

The journey from the bench to the waste facility is where most accidents occur. Follow this Double-Containment Protocol to create a self-validating safety system.

Step 1: Segregation
  • Isolate: Ensure no oxidizing agents are present in the waste accumulation area.[3]

  • Labeling: Pre-write the hazardous waste tag.

    • Constituents: "2,6-Dichloro-3-hydrazinylquinoxaline (95%), Trace Solvents."

    • Hazard Checkboxes: Toxic, Irritant, Halogenated.

Step 2: Primary Containment (The "Inner Shell")
  • Transfer the solid waste into a wide-mouth HDPE (High-Density Polyethylene) jar or an amber glass jar.

    • Why HDPE? It is shatter-resistant and chemically inert to hydrazines.

  • Do not fill >90% capacity to allow for thermal expansion.

  • Wipe the threads of the jar with a dry Kimwipe before screwing on the cap to prevent friction-induced initiation of dried hydrazine residue.

Step 3: Secondary Containment (The "Outer Shell")
  • Place the sealed primary container inside a clear, sealable 6-mil polyethylene bag .

  • Add a small amount of inert absorbent (vermiculite) into the bag before sealing.

    • Purpose: This captures any leakage and cushions the jar during transport.

Disposal Workflow & Decision Matrix

Use the following logic flow to determine the exact path for your waste.

DisposalWorkflow Start Waste Generation: 2,6-Dichloro-3-hydrazinylquinoxaline StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath SolidContam Is it contaminated with Oxidizers or Acids? SolidPath->SolidContam LiquidSolvent Identify Solvent Base LiquidPath->LiquidSolvent Segregate CRITICAL: Segregate Immediately. Do NOT mix streams. SolidContam->Segregate Yes PackSolid Pack in HDPE Jar. Double Bag. SolidContam->PackSolid No NonHalo Non-Halogenated Solvent LiquidSolvent->NonHalo Halo Halogenated Solvent (DCM/Chloroform) LiquidSolvent->Halo PackLiq Collect in Halogenated Waste Carboy. NonHalo->PackLiq Classify as Halo due to Solute Halo->PackLiq Label Label: 'Toxic, Halogenated, Hydrazine Derivative' Segregate->Label PackSolid->Label PackLiq->Label

Figure 1: Decision matrix for segregating and packaging hydrazine-derivative waste.[3][4] Note that even if dissolved in non-halogenated solvents, the presence of the dichloro-heterocycle usually mandates the "Halogenated" waste stream.

Emergency Contingencies: Spill Response

Scenario: You have spilled 5g of solid powder on the benchtop.

DO NOT:

  • Do not use paper towels (combustible).

  • Do not spray with bleach immediately (exotherm risk).

Protocol:

  • Isolate: Alert labmates. Mark the area.

  • PPE: Double nitrile gloves, lab coat, safety goggles. If powder is fine/aerosolized, use a half-mask respirator (P100).

  • Containment: Cover the spill gently with vermiculite or sand to prevent dispersion.

  • Cleanup:

    • Scoop the vermiculite/chemical mixture using a plastic scoop (avoid metal if possible to prevent sparking, though unlikely with this derivative, it is best practice for hydrazines).

    • Place into a wide-mouth waste jar.

  • Decontamination (The "Trace" Step):

    • Only after bulk removal: Wet a paper towel with 10% Sodium Hypochlorite (Bleach) .

    • Gently wipe the surface.[3] Allow to sit for 10 minutes.

    • Rinse with water.[1][4][5][6][7]

    • Dispose of the bleach-soaked wipes in a separate solid waste bag , NOT in the same container as the bulk chemical (to prevent gas buildup).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: 2,6-Dichloroquinoxaline (Parent Structure Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hydrazine: Occupational Safety and Health Standards. [Link]

Sources

Handling

Comprehensive Safety Protocol: Personal Protective Equipment for Handling 2,6-Dichloro-3-hydrazinylquinoxaline

This guide provides essential safety and logistical information for the handling and disposal of 2,6-Dichloro-3-hydrazinylquinoxaline. As a molecule combining a chlorinated quinoxaline core with a reactive hydrazinyl gro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 2,6-Dichloro-3-hydrazinylquinoxaline. As a molecule combining a chlorinated quinoxaline core with a reactive hydrazinyl group, a conservative and rigorous approach to personal protective equipment (PPE) is paramount. The protocols outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by explaining the causality behind each procedural step and establishing a self-validating system of laboratory safety.

Hazard Analysis: A Compound of Dual Concern

Specific toxicological data for 2,6-Dichloro-3-hydrazinylquinoxaline is not extensively published. Therefore, a comprehensive hazard assessment must be derived from the structural components of the molecule: the dichloroquinoxaline scaffold and the hydrazinyl functional group.

  • Dichloroquinoxaline Scaffold : Quinoxaline derivatives are known to be biologically active and can present significant health hazards. Related compounds like 2,3-dichloroquinoxaline are classified as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]

  • Hydrazinyl Moiety : Hydrazine and its derivatives are substances of very high concern. They are acutely toxic via ingestion, inhalation, and dermal contact.[4] Hydrazine is corrosive, capable of causing severe skin and eye damage, and is a suspected human carcinogen.[5][6] It is also a sensitizer, meaning it can cause an allergic skin reaction upon repeated exposure.[6][7]

Given this composite profile, 2,6-Dichloro-3-hydrazinylquinoxaline must be treated as an acutely toxic, corrosive, irritant, and potential carcinogen. All handling procedures must reflect this high level of hazard.

Core Personal Protective Equipment (PPE) Mandates

The selection of PPE is not merely a checklist; it is a comprehensive barrier system designed to protect against the specific, multi-faceted threats posed by this compound. All work must be conducted within a certified chemical fume hood.[5][8]

Protection Area Primary PPE Secondary/Splash Hazard PPE Rationale and Justification
Hands Double-gloving: Inner nitrile glove, outer butyl or thick neoprene gloves.[9][10]-The inner nitrile glove provides a baseline of chemical protection and dexterity. The outer butyl rubber glove is the material of choice for handling hydrazine and its derivatives due to its high resistance to permeation.[9] This dual-layer system is critical for mitigating risks from the compound's acute toxicity and corrosivity. Gloves must be inspected for any defects before each use.[11][12]
Eyes & Face ANSI Z87.1-compliant chemical splash goggles.[4]Full-face shield worn over chemical splash goggles.[5][10][13]The hydrazinyl group poses a severe corrosion risk to the eyes.[5] Chemical splash goggles that form a complete seal around the eyes are the mandatory minimum. When handling larger quantities, performing transfers, or any activity with an elevated splash potential, a full-face shield is required to protect the entire face from splashes and aerosols.[10][13]
Body Flame-resistant and chemical-resistant laboratory coat with tight-fitting cuffs.[4][13][14]Chemical-resistant apron worn over the laboratory coat.Standard cotton lab coats are insufficient. A flame-resistant (FR) coat is recommended due to the reactive nature of hydrazines.[4] The coat must be chemical-resistant, fully buttoned, with tight cuffs to prevent chemicals from reaching the skin.[14] An additional chemical-resistant apron provides a further barrier during procedures with high splash risk.
Respiratory Work exclusively within a certified chemical fume hood.[4][5]NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99) for spill cleanup or if engineering controls fail.[15]The primary method of respiratory protection is an engineering control—the fume hood—which captures aerosols and vapors at the source.[5] A respirator should only be necessary in non-routine situations, such as a large spill, and requires prior medical clearance and fit-testing as per institutional policy.[10][14]
Feet Closed-toe, closed-heel leather or chemical-resistant shoes.[10][13]-Footwear must fully cover the feet to protect against spills. Perforated shoes or absorbent materials are strictly prohibited.

Operational Plans: Protocols for Safe Handling and Disposal

Procedural discipline is as critical as the equipment itself. The following step-by-step protocols for donning, doffing, and disposal are designed to prevent cross-contamination and ensure operator safety.

Experimental Protocol: PPE Donning Sequence
  • Footwear and Attire Check: Confirm that fully enclosed shoes and long pants are worn.

  • Inner Gloves: Don the first pair of nitrile gloves, ensuring they are tucked under the cuffs of your sleeves.

  • Laboratory Coat: Put on the flame-resistant/chemical-resistant lab coat. Fasten all buttons completely.

  • Eye Protection: Put on chemical splash goggles.

  • Face Shield: If the risk assessment indicates a splash hazard, place the full-face shield over the goggles.

  • Outer Gloves: Don the second, outer pair of butyl or neoprene gloves. Pull the cuffs of these gloves over the cuffs of the lab coat sleeves to create a complete seal.

Experimental Protocol: PPE Doffing Sequence

The goal of this sequence is to touch contaminated surfaces only with contaminated gloves, and clean surfaces only with clean hands.

  • Outer Gloves Removal: While still in the work area, remove the grossly contaminated outer gloves. Peel them off by turning them inside out, without touching the outer surface with your bare skin. Dispose of them immediately in a designated hazardous waste container.[11][13]

  • Exit Work Area: Move from the immediate work area to a designated doffing area.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, by handling only the head strap. Place them in a designated area for decontamination.

  • Laboratory Coat: Remove the lab coat by rolling it down from the shoulders, turning it inside out as it is removed to contain any surface contamination. Hang it in its designated storage location or place it in a hazardous waste bag if it is disposable or grossly contaminated.

  • Inner Gloves Removal: Remove the inner nitrile gloves using the same inside-out technique as the outer gloves. Dispose of them in the hazardous waste container.[12]

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[11][12]

Operational Plan: Disposal of Contaminated PPE

All disposable PPE used while handling 2,6-Dichloro-3-hydrazinylquinoxaline is considered hazardous waste.

  • Segregation: Establish a dedicated, clearly labeled hazardous waste container in the laboratory. The label should read "Hazardous Waste" and list the chemical constituents.[13]

  • Collection: All contaminated disposable items (gloves, disposable aprons, bench paper, etc.) must be placed directly into this container.

  • Packaging: Solid waste should be double-bagged in transparent, sealed bags.[13]

  • Pickup: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department. Do not mix this waste stream with other laboratory waste.[12][13]

Visualization: Risk Assessment and PPE Selection Workflow

The selection of appropriate PPE is an active process that depends on the specifics of the experimental procedure. The following workflow illustrates this decision-making process.

PPE_Selection_Workflow cluster_0 Hazard Identification cluster_1 Risk Evaluation & PPE Selection cluster_2 Final Action start Start: Assess Task (e.g., Weighing, Synthesis, Purification) hazards Identify Hazards: - Acute Toxicity - Corrosivity - Irritation - Potential Carcinogen start->hazards Input ppe_base Base PPE: - Double Gloves (Nitrile/Butyl) - FR/Chem-Resist Coat - Splash Goggles - Work in Fume Hood hazards->ppe_base Mandates scale Scale of Operation? splash_risk Potential for Splash or Aerosol? scale->splash_risk Large Scale proceed Proceed with Experiment scale->proceed Small Scale (<1g, no splash risk) ppe_enhanced Enhanced PPE: - Add Face Shield - Add Chem-Resist Apron splash_risk->ppe_enhanced Yes splash_risk->proceed No ppe_base->scale ppe_enhanced->proceed

Caption: PPE selection workflow based on task-specific risk assessment.

Conclusion

The safe handling of 2,6-Dichloro-3-hydrazinylquinoxaline is achievable through a combination of robust engineering controls, meticulously selected personal protective equipment, and disciplined operational procedures. By understanding the "why" behind each piece of PPE and each procedural step, researchers can build a culture of safety that provides value far beyond the product itself, ensuring both personal well-being and the integrity of their scientific work.

References

  • Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. Retrieved from [Link]

  • Safety Data Sheet - 2,6-Dichloro-3-hydrazinylquinoxaline. (2021, May 1). Angene Chemical. Retrieved from [Link]

  • Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico - Environmental Health & Safety. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine. (2018, July 16). University of Washington. Retrieved from [Link]

  • Hydrazine Standard Operating Procedure. (n.d.). University of California, Santa Barbara - Environmental Health & Safety. Retrieved from [Link]

  • 2,3-Dichloroquinoxaline Safety Data Sheet. (2025, September 18). Thermo Fisher Scientific. Retrieved from [Link]

  • Personal Protective Equipment (PPE) for Working with Oxidizing Agents. (2025, September 19). Caluanie Muelear Oxidize. Retrieved from [Link]

  • Personal Equipment for Use in Handling Hazardous Drugs. (2006, December 15). Pharmacy Purchasing & Products. Retrieved from [Link]

  • Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy. Retrieved from [Link]

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